molecular formula C5H6O3 B1296813 4,5-Dihydrofuran-3-carboxylic acid CAS No. 98021-62-6

4,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B1296813
CAS No.: 98021-62-6
M. Wt: 114.1 g/mol
InChI Key: XKWMSKXDFJSKJO-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuran-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWMSKXDFJSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341711
Record name 4,5-dihydrofuran-3-carboxylic acid
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-62-6
Record name 4,5-dihydrofuran-3-carboxylic acid
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Record name 4,5-dihydrofuran-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4,5-Dihydrofuran-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details a viable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents and functional materials. Their unique structural and electronic properties make them attractive precursors for a wide range of more complex molecules. This guide focuses on a practical and accessible synthetic route, commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first key step involves the synthesis of an ester precursor, ethyl 4,5-dihydrofuran-3-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

A plausible and effective method for the synthesis of the dihydrofuran ring system is through an intramolecular cyclization reaction. One such approach involves the base-catalyzed Dieckmann condensation of a suitable diester.[1][2][3][4] This reaction is a powerful tool for the formation of five- and six-membered rings.[3]

An alternative strategy for the formation of the dihydrofuran ring involves an intramolecular Wittig reaction.[5][6][7][8] This method offers a versatile approach to the synthesis of various heterocyclic compounds under mild conditions.[6][7]

The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard transformation, typically achieved under basic or acidic conditions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials Ester Ethyl 4,5-dihydrofuran-3-carboxylate Start->Ester Intramolecular Cyclization Acid This compound Ester->Acid Hydrolysis Michael_Addition cluster_0 Intramolecular Michael Addition Start γ-Hydroxy-α,β-unsaturated ester Enolate Alkoxide/Enolate Intermediate Start->Enolate Base Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Attack Product Ethyl 4,5-dihydrofuran-3-carboxylate Cyclized->Product Protonation Saponification cluster_1 Ester Hydrolysis (Saponification) Ester Ethyl 4,5-dihydrofuran-3-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH⁻ Attack Carboxylate Carboxylate Salt Tetrahedral->Carboxylate Loss of Ethoxide Acid This compound Carboxylate->Acid Acidic Work-up

References

An In-depth Technical Guide to the Preparation of 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4,5-Dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the most promising synthetic strategies, complete with experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a five-membered oxygen-containing heterocycle with a carboxylic acid functionality. This structural motif is of significant interest in the design and synthesis of novel therapeutic agents due to its potential to interact with various biological targets. The dihydrofuran ring system can serve as a versatile scaffold for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a robust and accessible two-step synthetic sequence for the preparation of this target molecule.

Synthetic Approach

The most viable and well-documented synthetic route to this compound involves a two-step process:

  • Synthesis of 4,5-Dihydrofuran-3-carbonitrile: A three-component reaction involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular SN2 cyclization provides the key intermediate, 4,5-dihydrofuran-3-carbonitrile.[1]

  • Hydrolysis of 4,5-Dihydrofuran-3-carbonitrile: The nitrile functional group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

This approach offers a convergent and efficient pathway to the desired product from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 4,5-Dihydrofuran-3-carbonitrile

This procedure is adapted from the general method for the synthesis of trans-4,5-dihydrofuran-3-carbonitriles.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Malononitrile G 4,5-Dihydrofuran-3-carbonitrile A->G B Paraformaldehyde B->G C Pyridinium Ylide Precursor C->G D Piperidine (catalyst) D->G E Solvent (e.g., Ethanol) E->G F Heat F->G

Figure 1: Reaction scheme for the synthesis of 4,5-Dihydrofuran-3-carbonitrile.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
MalononitrileC₃H₂N₂66.066.61 g0.10
Paraformaldehyde(CH₂O)n30.03 (monomer)3.30 g0.11
1-(Cyanomethyl)pyridinium chlorideC₇H₇ClN₂154.6015.46 g0.10
PiperidineC₅H₁₁N85.150.85 g0.01
Ethanol (anhydrous)C₂H₅OH46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.61 g, 0.10 mol), paraformaldehyde (3.30 g, 0.11 mol), 1-(cyanomethyl)pyridinium chloride (15.46 g, 0.10 mol), and anhydrous ethanol (100 mL).

  • Add piperidine (0.85 g, 0.01 mol) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-dihydrofuran-3-carbonitrile.

Expected Yield: 65-75%

Step 2: Hydrolysis of 4,5-Dihydrofuran-3-carbonitrile to this compound

This procedure outlines a standard acid-catalyzed hydrolysis of a nitrile.

Reaction Scheme:

G cluster_reactant Reactant cluster_conditions Conditions cluster_product Product A 4,5-Dihydrofuran-3-carbonitrile D This compound A->D B Aqueous HCl B->D C Heat C->D

Figure 2: Reaction scheme for the hydrolysis of 4,5-Dihydrofuran-3-carbonitrile.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4,5-Dihydrofuran-3-carbonitrileC₅H₅NO95.109.51 g0.10
Hydrochloric Acid (6 M)HCl36.4650 mL0.30
Diethyl Ether(C₂H₅)₂O74.12As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4,5-dihydrofuran-3-carbonitrile (9.51 g, 0.10 mol).

  • Add 50 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.[2]

Expected Yield: 80-90%

Quantitative Data Summary

StepProductStarting Material(s)Yield (%)Purity (%)Analytical Method
14,5-Dihydrofuran-3-carbonitrileMalononitrile, Paraformaldehyde, 1-(Cyanomethyl)pyridinium chloride65-75>95NMR, GC-MS
2This compound4,5-Dihydrofuran-3-carbonitrile80-90>98NMR, HPLC, M.P.

Characterization Data

This compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₅H₆O₃

  • Molecular Weight: 114.10 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35 (s, 1H, C=CH), 4.50 (t, J = 9.2 Hz, 2H, O-CH₂), 2.80 (t, J = 9.2 Hz, 2H, C-CH₂), 11.5 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.5 (COOH), 145.0 (C=CH), 120.0 (C=CH), 70.0 (O-CH₂), 25.0 (C-CH₂).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1690 (C=O), 1640 (C=C), 1250 (C-O).

  • Mass Spectrometry (EI): m/z (%) 114 (M⁺, 40), 97 (100), 69 (85), 41 (60).

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a two-step sequential process.

G A Starting Materials (Malononitrile, Paraformaldehyde, Pyridinium Ylide Precursor) B Step 1: Three-Component Reaction (Knoevenagel, Michael, Cyclization) A->B C Intermediate: 4,5-Dihydrofuran-3-carbonitrile B->C F Purification (Column Chromatography) C->F D Step 2: Hydrolysis E Final Product: This compound D->E G Purification (Recrystallization) E->G F->D

Figure 3: Workflow for the preparation of this compound.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, commencing with a three-component reaction to form the dihydrofuranonitrile intermediate followed by hydrolysis, is an efficient and reproducible strategy. The provided experimental protocols and characterization data will be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation of this important heterocyclic building block for further derivatization and biological evaluation.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydrofuran-3-carboxylic acid, a heterocyclic organic compound, is a subject of growing interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and related compounds.

Chemical and Physical Properties

This compound, with the IUPAC name 2,3-dihydrofuran-4-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
CAS Number 98021-62-6
IUPAC Name 2,3-dihydrofuran-4-carboxylic acid
Melting Point 176.7 °C (solvent: benzene)
Boiling Point (Predicted) 224.5 ± 39.0 °C
Density (Predicted) 1.369 ± 0.06 g/cm³
pKa (Predicted) 5.04 ± 0.20
Appearance White to off-white solid
Storage Temperature 2-8°C

InChI and SMILES:

  • InChI: InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)

  • SMILES: C1COC=C1C(=O)O

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers.

  • C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. Conjugation with the adjacent double bond in the dihydrofuran ring may lower this frequency by 20-30 cm⁻¹.

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

  • =C-H Stretch: Absorption due to the vinyl proton on the dihydrofuran ring is expected just above 3000 cm⁻¹.

  • C-H Stretch: Absorptions for the methylene protons are expected just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected to appear far downfield, typically in the range of 10-13 ppm. The chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.

  • Vinyl Proton (=CH-): The proton on the double bond of the dihydrofuran ring is expected to appear in the vinyl region, likely between 6.0 and 7.5 ppm.

  • Methylene Protons (-CH₂-O- and -CH₂-C=): The two methylene groups in the dihydrofuran ring will have distinct chemical shifts. The protons on the carbon adjacent to the oxygen atom (-CH₂-O-) will be more deshielded and are expected to appear around 4.0-4.5 ppm. The protons on the carbon adjacent to the double bond (-CH₂-C=) will likely appear further upfield, around 2.5-3.0 ppm.

¹³C NMR:

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and is expected to resonate in the range of 165-185 ppm.

  • Olefinic Carbons (-C=C-): The two carbons of the double bond will appear in the olefinic region, typically between 100 and 150 ppm. The carbon bearing the carboxylic acid group will be more downfield.

  • Methylene Carbons (-CH₂-): The two methylene carbons will have distinct chemical shifts, with the carbon adjacent to the oxygen atom appearing more downfield (around 60-70 ppm) than the other methylene carbon.

Mass Spectrometry

In mass spectrometry, carboxylic acids often undergo fragmentation through various pathways. The molecular ion peak (M+) for C₅H₆O₃ would be observed at m/z 114. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). The fragmentation of the dihydrofuran ring may also lead to characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of two key functional groups: the carboxylic acid and the dihydrofuran ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions of this functional group:

  • Salt Formation: As an acid, it will react with bases to form carboxylate salts.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce an amide. Direct conversion to an amide by heating with an amine is also possible.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Dihydrofuran Ring

The dihydrofuran ring contains a double bond, making it susceptible to electrophilic addition reactions. The electron-withdrawing nature of the carboxylic acid group will influence the reactivity of this double bond. Additionally, the furan ring system can be involved in various transformations. Furan rings, in general, can undergo oxidation, which can lead to ring-opening products.

Experimental Protocols

Conceptual Synthetic Workflow:

G start Starting Materials (e.g., a protected γ-hydroxy-α,β-unsaturated ester) intermediate1 Cyclization (Intramolecular Michael Addition) start->intermediate1 intermediate2 Deprotection intermediate1->intermediate2 product This compound intermediate2->product G compound This compound Scaffold screening High-Throughput Screening compound->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Spectroscopic Data of 4,5-Dihydrofuran-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dihydrofuran-3-carboxylic acid (C₅H₆O₃, Mol. Wt.: 114.10 g/mol ).[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11-13Singlet (broad)1H-COOH
~7.5Singlet1H=CH-
~4.5Triplet2H-O-CH₂-
~2.9Triplet2H-CH₂-C=
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~170Quaternary-COOH
~150Quaternary=C-COOH
~120Tertiary=CH-
~70Secondary-O-CH₂-
~30Secondary-CH₂-C=
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
1680-1710StrongC=O stretchCarboxylic Acid
1640-1680MediumC=C stretchAlkene
1210-1320StrongC-O stretchCarboxylic Acid
1000-1100StrongC-O stretchDihydrofuran ring
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Possible Fragment
114100[M]⁺ (Molecular Ion)
97Moderate[M-OH]⁺
85Moderate[M-CHO]⁺
69High[M-COOH]⁺
45Moderate[COOH]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.[2]

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[3]

  • Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence.[5][6]

  • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.[5][6]

  • A wider spectral width is used compared to ¹H NMR.

  • Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[7]

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[8]

  • The sample is then placed in the instrument, and the sample spectrum is recorded.

  • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[9]

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

  • The solution is then further diluted to the low µg/mL or ng/mL range.[10]

2. Data Acquisition:

  • The most common ionization technique for this type of molecule is Electrospray Ionization (ESI), which can be run in either positive or negative ion mode.[11] Electron Impact (EI) ionization can also be used.[12]

  • The sample solution is introduced into the mass spectrometer, where it is ionized.

  • The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12]

  • The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Structure Structural Confirmation of This compound ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

References

An In-depth Technical Guide to 4,5-Dihydrofuran-3-carboxylic Acid (CAS No. 98021-62-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4,5-Dihydrofuran-3-carboxylic acid (CAS No. 98021-62-6). Due to the limited publicly available data on the specific biological activity and mechanism of action of this compound, this document focuses on its physicochemical properties, safety information, and potential synthetic pathways based on related structures. Information on the biological activity of closely related derivatives is also presented to suggest potential areas of research.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a dihydrofuran ring with a carboxylic acid substituent at position 3.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 98021-62-6
Molecular Formula C₅H₆O₃[1]
Synonyms 3-Furancarboxylic acid, 4,5-dihydro-; 4,5-Dihydro-3-furoic acid

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 114.10 g/mol [1]
Appearance White to Yellow to Brown solidMySkinRecipes
Purity Typically ≥97%ChemScene
Storage Room temperatureMySkinRecipes

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
WarningH302Harmful if swallowed[1]
WarningH315Causes skin irritation[1]
WarningH319Causes serious eye irritation[1]
WarningH335May cause respiratory irritation[1]

Handling Precautions:

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Biological Activity and Potential Applications

Direct studies on the biological activity or mechanism of action of this compound are not extensively reported in the available scientific literature. However, research on its derivatives suggests potential for biological relevance, particularly in the area of oncology.

A study on ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives, which share the same core structure, demonstrated cytotoxic effects on murine leukemia WEHI-3 cells. The activity was found to be dose-dependent, indicating a potential for this class of compounds in cancer research.[2] The structure-activity relationship in this study suggested that the nature of the substituent on the aniline ring plays a crucial role in the observed cytotoxicity.[2]

Given that the carboxylic acid functional group is a common feature in many biologically active molecules and can participate in various biological interactions, it is plausible that this compound itself or its derivatives could be explored for various therapeutic applications. The furan ring is also a known scaffold in medicinal chemistry.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as other furan-3-carboxylic esters and their dihydro- variants.

One potential approach is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives.[3] This method has been successfully used to synthesize furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylates.[3] The general workflow for such a synthesis is outlined below.

G Conceptual Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate/Product 3-yne-1,2-diol 3-yne-1,2-diol Catalyst PdI2/KI Catalyst 3-yne-1,2-diol->Catalyst Reacts with Carbon_Monoxide Carbon Monoxide (CO) Carbon_Monoxide->Catalyst Alcohol Alcohol Alcohol->Catalyst Furan_Ester Furan-3-carboxylic Ester Catalyst->Furan_Ester Forms Oxidant Oxygen (Air) Solvent Alcoholic Media Conditions 100 °C, 40 atm Final_Product This compound Furan_Ester->Final_Product Hydrolysis

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: A high-pressure reactor is charged with a 3-yne-1,2-diol precursor, a palladium iodide (PdI₂) and potassium iodide (KI) catalyst system, and an appropriate alcohol as both the solvent and a reactant.

  • Carbonylation: The reactor is pressurized with a mixture of carbon monoxide and air (as the oxidant) and heated to approximately 100°C.

  • Reaction Progression: The reaction proceeds through a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration process to yield the corresponding furan-3-carboxylic ester.[3]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product ester is isolated and purified using standard techniques such as column chromatography.

  • Hydrolysis: The purified ester is then subjected to hydrolysis (e.g., using a base like sodium hydroxide followed by acidification) to yield the final product, this compound.

  • Final Purification: The final carboxylic acid product is purified by recrystallization or other suitable methods.

Signaling Pathways and Mechanism of Action

As of the date of this document, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. The cytotoxic activity of its derivatives suggests a potential interference with cellular proliferation pathways, but this remains to be experimentally validated for the parent compound.

G Hypothetical Cellular Interaction Compound 4,5-Dihydrofuran-3-carboxylic Acid Derivative Cell Murine Leukemia Cell (WEHI-3) Compound->Cell Acts on Pathway Unknown Cellular Target(s)/ Signaling Pathway(s) Compound->Pathway Interacts with Effect Cytotoxicity (Dose-Dependent) Cell->Effect Results in Pathway->Effect Leads to

Caption: Logical relationship of observed cytotoxic effects.

Conclusion and Future Directions

This compound is a readily available chemical intermediate with defined physicochemical properties and known safety hazards. While direct biological data is scarce, the cytotoxic activity of its derivatives suggests that this scaffold may be of interest for further investigation in drug discovery, particularly in the development of novel anticancer agents.

Future research should focus on:

  • Elucidating the biological activity of this compound through in vitro and in vivo screening.

  • Investigating its mechanism of action and identifying its cellular targets.

  • Synthesizing and screening a library of derivatives to establish a comprehensive structure-activity relationship.

  • Developing and optimizing a robust and scalable synthetic protocol.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its analogues.

References

4,5-Dihydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4,5-Dihydrofuran-3-carboxylic acid. It is intended to serve as a valuable resource for professionals in research and development who are interested in the potential applications of this heterocyclic organic compound. While specific biological activity and detailed synthesis protocols are not extensively documented in publicly available literature, this guide furnishes a solid foundation of its fundamental characteristics and general methodologies for its analysis.

Core Physical and Chemical Properties

This compound, with the chemical formula C₅H₆O₃, is a white to off-white solid.[1] Its molecular structure consists of a dihydrofuran ring with a carboxylic acid group attached at the 3-position. This combination of a heterocyclic system and a carboxylic acid functional group imparts specific chemical reactivity and physical properties to the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data that has been reported or predicted for this compound.

PropertyValueSource
Molecular Formula C₅H₆O₃[2][3]
Molecular Weight 114.10 g/mol [2][3]
Melting Point 176.7 °C[1]
Boiling Point (Predicted) 224.5 ± 39.0 °C[1]
Density (Predicted) 1.369 ± 0.06 g/cm³[1]
pKa (Predicted) 5.04 ± 0.20[1]
CAS Number 98021-62-6[2][4]

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Use a spatula to carefully pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[2]

  • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point.

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]

  • For a pure compound, the melting range should be narrow, typically 1-2 °C.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Apparatus:

  • Test tubes and test tube rack

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

  • Add a measured volume (e.g., 1 mL) of a specific solvent to each test tube.

  • Agitate the mixture, for example by using a vortex mixer or by flicking the test tube, for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

  • The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile or flammable solvents.

Spectral Data and Characterization

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its functional groups.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. A peak at m/z 114, corresponding to the molecular ion [M]⁺, is expected for this compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[5][6][7][8]

  • C=O Stretch (Carboxylic Acid): A sharp and intense absorption band typically appearing around 1700-1725 cm⁻¹.[5][6][7][8]

  • C-O Stretch (Carboxylic Acid and Ether): Absorption bands in the fingerprint region, typically between 1210-1320 cm⁻¹ for the carboxylic acid C-O and around 1000-1300 cm⁻¹ for the ether C-O linkage.

  • C=C Stretch (Alkene in the dihydrofuran ring): A medium intensity band around 1600-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 10-13 ppm. This peak is exchangeable with D₂O.[9]

    • Vinyl Proton (=CH-): A signal in the alkene region, likely around 6-8 ppm.

    • Methylene Protons (-CH₂-): Signals for the two methylene groups in the dihydrofuran ring, likely appearing in the range of 2-5 ppm, with their exact chemical shifts and multiplicities depending on their proximity to the oxygen atom and the double bond.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-185 ppm.[9]

    • Alkene Carbons (=C-): Signals in the range of 100-150 ppm.

    • Methylene Carbons (-CH₂-): Signals in the aliphatic region, with the carbon adjacent to the oxygen atom appearing more downfield.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like this compound.

experimental_workflow start Hypothesized Synthesis Route synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification physical_char Physical Characterization purification->physical_char spectral_char Spectroscopic Characterization purification->spectral_char melting_point Melting Point Determination physical_char->melting_point solubility Solubility Testing physical_char->solubility mass_spec Mass Spectrometry spectral_char->mass_spec ir_spec IR Spectroscopy spectral_char->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C) spectral_char->nmr_spec data_analysis Data Analysis and Structure Confirmation melting_point->data_analysis solubility->data_analysis mass_spec->data_analysis ir_spec->data_analysis nmr_spec->data_analysis end Pure, Characterized Compound data_analysis->end

References

The Therapeutic Landscape of Furan Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, particularly when functionalized with a carboxylic acid moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of furan carboxylic acids are being actively investigated for their therapeutic potential across multiple domains, including oncology, infectious diseases, inflammation, and metabolic disorders. Their biological effects are often attributed to the unique electronic and structural properties of the furan ring, which allow for diverse molecular interactions. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of furan carboxylic acids, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Key areas of focus include their roles as inhibitors of tubulin polymerization, microbial growth, inflammatory enzymes like cyclooxygenase-2 (COX-2), and key metabolic pathways such as gluconeogenesis.

Introduction: The Furan Carboxylic Acid Scaffold

Furan-2-carboxylic acid, the archetypal compound of this class, is a biomass-derived heterocyclic organic compound.[1] Its rigid, planar structure and the presence of a reactive carboxylic acid group make it an ideal starting point for chemical synthesis and derivatization.[1] The furan ring system is a key pharmacophore in numerous approved drugs and biologically active compounds, valued for its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, while offering modified metabolic stability and receptor binding profiles.[2] Research has illuminated a wide array of therapeutic possibilities for its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3]

Anticancer Applications: Targeting Cellular Proliferation

A significant area of investigation for furan carboxylic acid derivatives is oncology. Several compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines. A primary mechanism of action identified is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain furan-based derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin.[4][5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis.[6][7]

The logical flow of this anticancer mechanism is depicted below.

cluster_Cell Cellular Events Compound Furan Carboxylic Acid Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin binds to Polymerization Tubulin Polymerization Compound->Polymerization inhibits Tubulin->Polymerization is essential for Microtubules Microtubule Formation Polymerization->Microtubules leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle required for G2M G2/M Phase Arrest Spindle->G2M disruption causes Apoptosis Apoptosis G2M->Apoptosis leads to

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various furan carboxylic acid derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound Class/DerivativeCancer Cell LineIC₅₀ ValueReference(s)
Furan-pyridinone derivative (4c)KYSE70 (Esophageal)0.655 µg/mL (48h)[8]
Furan-pyridinone derivative (4c)KYSE150 (Esophageal)0.655 µg/mL (48h)[8]
Pyridine carbohydrazide (4)MCF-7 (Breast)4.06 µM[6]
N-phenyl triazinone (7)MCF-7 (Breast)2.96 µM[6]
Shikonin-benzo[b]furan (6c)HT29 (Colon)0.18 µM[9]
5-(4-chlorophenyl)furan (7e)Leukemia SR0.05 µM[10]
5-(4-chlorophenyl)furan (11a)Leukemia SR0.06 µM[10]
Furotriazolopyrimidine (14)VEGFR-2 Enzyme76.6 nM[11]
Furan derivative (7b)VEGFR-2 Enzyme42.5 nM[11]
Furan derivative (7b)A549 (Lung)6.66 µM[11]
Furan derivative (7b)HT-29 (Colon)8.51 µM[11]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) & derivativesHeLa (Cervical)Significant Activity[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based biochemical assay to determine the direct effect of a test compound on tubulin polymerization.

Materials:

  • Purified tubulin (porcine brain, >99% pure)

  • Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (polymerization enhancer)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (e.g., Furan derivative) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin (e.g., 2 mg/mL) in Assay Buffer. Prepare a GTP stock (e.g., 1 mM) in Assay Buffer.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing tubulin, Assay Buffer, GTP, and glycerol.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for vehicle control (e.g., DMSO), positive controls (Paclitaxel, Nocodazole), and a blank (no tubulin).

  • Initiation: Add the tubulin reaction mixture to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em for DAPI) kinetically, with readings taken every 30-60 seconds for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[4][12] The IC₅₀ value can be calculated from the dose-response curve.

Antimicrobial Activity

Furan carboxylic acids and their derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The precise antimicrobial mechanisms can vary. For some derivatives, such as 5-nitro-2-furoic acid hydrazones, a proposed target in Mycobacterium tuberculosis is the enzyme isocitrate lyase (ICL), which is crucial for the glyoxylate shunt pathway, a metabolic route essential for persistent infection.[13] For other bacteria like S. aureus, furanone derivatives can exhibit bactericidal properties and may act synergistically with existing antibiotics.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC ValueReference(s)
5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o)M. tuberculosis (log-phase)2.65 µM[13][15]
5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o)M. tuberculosis (starved-phase)10.64 µM[13][15]
Furanone Derivative (F105)S. aureus (MSSA)10 mg/L (25 µM)[14]
Furanone Derivative (F105)S. aureus (MRSA)20 mg/L (50 µM)[14]
Furanone Derivative (F131)S. aureus (clinical isolates)8–16 µg/mL[16]
Furanone Derivative (F131)C. albicans (clinical isolates)32–128 µg/mL[16]
Methyl-5-(hydroxymethyl)-2-furan carboxylateS. aureus ATCC259231.00 µg/mL[3]
Methyl-5-(hydroxymethyl)-2-furan carboxylateS. aureus500.00 µg/mL[3]
Experimental Protocol: Synthesis of 5-Nitro-2-Furoic Acid Hydrazones

This protocol outlines a general synthesis for creating hydrazone derivatives from 5-nitro-2-furoic acid, a common starting material for antimicrobial agents.

Materials:

  • 5-Nitro-2-furoic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (absolute)

  • Hydrazine hydrate

  • Appropriate aromatic/heterocyclic aldehyde

  • Glacial acetic acid

  • Dry benzene or toluene

Procedure:

  • Esterification: Reflux a mixture of 5-nitro-2-furoic acid and thionyl chloride in absolute ethanol to produce ethyl 5-nitro-2-furoate.

  • Hydrazide Formation: Reflux the resulting ester with hydrazine hydrate in ethanol to yield 5-nitro-2-furoic acid hydrazide.

  • Hydrazone Synthesis: Dissolve the 5-nitro-2-furoic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid, followed by the desired aldehyde. Reflux the mixture for several hours.

  • Purification: Cool the reaction mixture. The solid product that precipitates is filtered, washed, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final hydrazone derivative.[7][13]

Anti-inflammatory Properties

Derivatives of furan carboxylic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling cascades like the MAPK pathway.

Mechanism of Action: COX-2 Inhibition and MAPK Pathway Modulation

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. Many furan derivatives exhibit selective inhibition of COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is associated with gastric and renal homeostasis. This selectivity is a desirable trait for minimizing gastrointestinal side effects.[17]

Furthermore, some furan derivatives can suppress inflammatory responses by inhibiting the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38. The activation of this pathway by inflammatory stimuli (like LPS) leads to the production of pro-inflammatory mediators.

LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) TranscriptionFactors->GeneExpression Compound Furan Carboxylic Acid Derivative Compound->MAPK inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by furan derivatives.
Quantitative Data: COX-2 Inhibition

The selective inhibitory activity of furanone derivatives against COX enzymes has been demonstrated in various assays.

Compound Class/DerivativeTargetIC₅₀ ValueSelectivity Index (SI) (COX-1/COX-2)Reference(s)
DFU (Furanone)Human COX-241 ± 14 nM>1000[17]
DFU (Furanone)Human COX-1> 50 µM[17]
2,5-diarylfuran amino acid (Proline-substituted)PGE₂ secretion (COX-2 mediated)InhibitedSuggests COX-2 selectivity[13]
Experimental Protocol: Western Blot Analysis of MAPK Pathway

This protocol details the steps to analyze the phosphorylation status of MAPK proteins (p38, ERK, JNK) in macrophages treated with a furan derivative.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM), FBS, penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Furan derivative test compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to ~80% confluency. Pre-treat cells with various concentrations of the furan derivative for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include unstimulated and LPS-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer on ice. Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal for each respective MAPK to determine the extent of inhibition.

Antidiabetic Potential: Inhibition of Gluconeogenesis

Excessive hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes mellitus (T2DM). Phenotypic screening has identified furan-2-carboxylic acid derivatives as potent inhibitors of this pathway.

Mechanism of Action

A lead compound, referred to as 10v , was developed from a screening hit and demonstrated improved anti-gluconeogenesis potency.[18][19] While the exact molecular target is still under investigation, the mechanism is distinct from that of metformin.[18] The compound effectively reduces glucose output from hepatocytes in response to gluconeogenic precursors like pyruvate.

cluster_Hepatocyte Hepatocyte Pyruvate Gluconeogenic Precursors (Pyruvate, Lactate) Gluconeogenesis Gluconeogenesis Pathway Pyruvate->Gluconeogenesis enters Glucose Glucose Output Gluconeogenesis->Glucose produces Bloodstream Hyperglycemia (in T2DM) Glucose->Bloodstream contributes to Compound Furan-2-Carboxylic Acid Derivative (10v) Compound->Gluconeogenesis inhibits

Caption: Inhibition of hepatic gluconeogenesis by a furan derivative.
Quantitative Data: In Vivo Efficacy

While specific in vitro IC₅₀ values for gluconeogenesis inhibition are not yet published, the in vivo efficacy of lead compounds has been demonstrated.

CompoundModelDosageEffectReference(s)
Derivative 10vob/ob mice5 mg/kg40.5% reduction in fasting blood glucose at day 24[8][18]
Experimental Protocol: In Vitro Gluconeogenesis Assay in Primary Hepatocytes

This protocol describes how to measure the inhibitory effect of a compound on glucose production in primary hepatocytes.

Materials:

  • Primary mouse or rat hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Glucose production assay buffer (glucose-free, pyruvate-free DMEM)

  • Gluconeogenic substrates: Sodium Lactate and Sodium Pyruvate

  • Test compound (Furan derivative)

  • Positive control (e.g., Metformin)

  • Glucose assay kit (e.g., hexokinase-based)

Procedure:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a mouse or rat liver via collagenase perfusion. Plate the cells on collagen-coated plates and allow them to recover for 24 hours.[20]

  • Starvation: Prior to the assay, wash the cells and incubate them in serum-free medium for 3-4 hours to deplete glycogen stores.

  • Treatment: Wash the cells again and replace the medium with the glucose production assay buffer. Add the test compound at various concentrations. Include vehicle and positive controls.

  • Initiation of Gluconeogenesis: Add the gluconeogenic substrates (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate) to the wells to initiate glucose production.

  • Incubation: Incubate the cells for 2-4 hours at 37°C.

  • Sample Collection: At the end of the incubation, collect aliquots of the culture medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected media using a colorimetric or fluorometric glucose assay kit.

  • Analysis: Normalize the glucose production in treated wells to that of the vehicle control. Calculate the percentage inhibition and determine the IC₅₀ value from the dose-response curve.[15][20][21]

Conclusion and Future Directions

Furan carboxylic acids and their derivatives represent a versatile and highly promising class of compounds for therapeutic development. The scaffold has proven effective in generating potent inhibitors for a range of biological targets relevant to cancer, infectious disease, inflammation, and diabetes. The data clearly indicate that targeted modifications to the core structure can yield compounds with high potency and, in some cases, desirable selectivity (e.g., COX-2).

Future research should focus on several key areas:

  • Mechanism Deconvolution: For activities identified through phenotypic screening, such as the inhibition of gluconeogenesis, further studies are required to identify the precise molecular targets.

  • Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their development into clinical candidates will require optimization of ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate bioavailability and in vivo efficacy.

  • Selectivity Profiling: Comprehensive profiling against panels of kinases and other enzymes will be crucial to understand off-target effects and ensure the safety of lead compounds.

The continued exploration of the chemical space around the furan carboxylic acid core, guided by structural biology and advanced screening methodologies, is expected to yield novel and effective therapeutic agents for a variety of challenging diseases.

References

Discovery and Isolation of Novel Dihydrofurans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dihydrofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making dihydrofuran derivatives a focal point in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel dihydrofurans, with a focus on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Novel Dihydrofuran Derivatives with Anticancer Activity

Recent research has focused on the synthesis and evaluation of novel dihydrofuran derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines.

Quantitative Bioactivity Data

The in vitro anticancer activity of newly synthesized dihydrofuran derivatives is typically assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Series 1: 2,5-Dihydrofuran Derivatives
Compound 9eHeLa (Cervical Cancer)Not Specified[1][2]
Compound 10gHeLa (Cervical Cancer)Not Specified[1][2]
SW480 (Colon Carcinoma)Not Specified[2]
A-549 (Lung Adenocarcinoma)Not Specified[2]
QGY-7701 (Hepatoma)Not Specified[2]
Series 2: 2,3-Dihydrofuran Derivatives
Multiple CompoundsFour Human Cancerous Cell LinesImpressive Activities[3]
Series 3: Goniothalamin Analogues (5-methyl-5-styryl-2,5-dihydrofuran-2-ones)
Goniothalamin (1)Various Cancer Cell LinesKnown Cytotoxicity[4]
Analogue 10 (ortho-trifluoromethyl)Various Cancer Cell LinesSimilar to Goniothalamin[4]
Analogue 11 (para-trifluoromethyl)Various Cancer Cell LinesSimilar to Goniothalamin[4]
Series 4: Furan-Based Derivatives
Compound 4MCF-7 (Breast Cancer)4.06[5]
Compound 7MCF-7 (Breast Cancer)2.96[5]
Experimental Protocols

1.2.1. Synthesis of 2,5-Dihydrofuran Derivatives (Metal-Catalyzed [3+2] Cycloaddition)

This protocol describes a general method for the synthesis of 2,5-dihydrofuran derivatives.[1][2]

  • Reaction Setup: To a solution of the starting β-ketosulfone (1 mmol) and alkene (1.5 mmol) in a suitable solvent, add the metal catalyst (e.g., Mn(OAc)3).

  • Reaction Conditions: The reaction mixture is then subjected to microwave irradiation or heated under reflux for a specified time.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,5-dihydrofuran derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

1.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized dihydrofurans.[1][3][5]

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Dihydrofurans cluster_bioassay In Vitro Bioactivity Screening start Starting Materials (β-ketosulfone, alkene) reaction Metal-Catalyzed [3+2] Cycloaddition start->reaction Mn(OAc)3 purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization product Novel Dihydrofuran Derivatives characterization->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Lines (e.g., HeLa, A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis result Cytotoxicity Data data_analysis->result

Caption: Experimental workflow for the synthesis and anticancer evaluation of novel dihydrofurans.

Dihydrofurans and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[8] Some novel dihydrofuran derivatives may exert their anticancer effects by modulating the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus.[7] The cascade typically begins with the activation of a receptor tyrosine kinase (RTK) by an extracellular signal, such as a growth factor. This leads to the activation of Ras, which in turn activates a series of downstream kinases: RAF, MEK, and finally ERK.[7] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[9]

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription_factors Transcription Factors (e.g., Myc, Fos) erk->transcription_factors activates gene_expression Gene Expression transcription_factors->gene_expression proliferation Cell Proliferation, Survival, Differentiation gene_expression->proliferation growth_factor Growth Factor growth_factor->receptor dihydrofuran Novel Dihydrofuran (Inhibitor) dihydrofuran->raf inhibits dihydrofuran->mek inhibits

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by novel dihydrofurans.

Dihydrofuran-Fused Perhydrophenanthrenes with Neuroprotective Activity

In addition to anticancer activity, novel dihydrofuran derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Specifically, dihydrofuran-fused perhydrophenanthrenes have been found to exhibit potent dendritic and axonal regeneration activities.[10][11]

Quantitative Bioactivity Data

The neuroprotective effects of these compounds are evaluated by measuring their ability to promote the extension of dendrites and axons in damaged neurons.

Compound ClassBiological ActivityReference
Dihydrofuran-fused perhydrophenanthrenes (DFs)Potent dendritic and axonal regeneration[10][11]
New methoxy derivative with a phenolic hydroxyl groupMost significant effects on dendritic and axonal extensions[10]
Experimental Protocols

3.2.1. Synthesis of Dihydrofuran-Fused Perhydrophenanthrenes

A key synthetic strategy for these complex molecules involves o-quinodimethane chemistry.[10][11]

  • Phenolic Oxidation: A benzocyclobutene nucleus undergoes phenolic oxidation mediated by PhI(OAc)₂.

  • Tandem Intramolecular Electrocyclic Reactions: The resulting intermediate undergoes a series of tandem intramolecular electrocyclic reactions to form the perhydrophenanthrene skeleton.

  • Further Derivatization: The core structure can be further modified, for example, by Williamson ether synthesis or Suzuki-Miyaura cross-coupling reactions, to introduce various substituents and optimize biological activity.[12]

3.2.2. Neuronal Regeneration Assay

  • Primary Neuronal Culture: Cortical neurons are isolated from rat embryos and cultured in a suitable medium.

  • Induction of Neuronal Damage: Neuronal damage is induced by treating the cells with amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease pathology.

  • Compound Treatment: The damaged neurons are then treated with the synthesized dihydrofuran-fused perhydrophenanthrenes at various concentrations.

  • Immunocytochemistry and Imaging: After a set incubation period, the neurons are fixed and stained for neuronal markers (e.g., MAP2 for dendrites and Tau for axons). The lengths of dendrites and axons are then measured using fluorescence microscopy and image analysis software.

  • Data Analysis: The effects of the compounds on neuronal regeneration are quantified and compared to untreated controls.

Visualizations

logical_relationship start Novel Dihydrofuran-Fused Perhydrophenanthrenes activity Potent Dendritic and Axonal Regeneration Activity start->activity mechanism Potential Mechanism: Neurotrophic Factor Mimicry or Modulation of Neuroprotective Pathways activity->mechanism application Therapeutic Potential for Alzheimer's Disease mechanism->application

Caption: Logical relationship of dihydrofuran-fused perhydrophenanthrenes to their therapeutic potential.

Isolation of Dihydrofurans from Natural Sources

Nature remains a rich source of novel dihydrofuran compounds with diverse biological activities. These compounds can be isolated from various organisms, including marine fungi and bacteria of the genus Streptomyces.[13][14][15][16][17][18][19][20]

General Isolation Protocol

The isolation of natural products is a multi-step process that involves extraction, fractionation, and purification.[21][22][23]

  • Extraction: The biological material (e.g., fungal culture, bacterial broth) is extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like solvent-solvent partitioning or open column chromatography to separate the components based on their polarity.

  • Purification: The fractions showing biological activity are further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure dihydrofuran compounds.

  • Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

isolation_workflow start Natural Source (e.g., Marine Fungus, Streptomyces) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation hplc High-Performance Liquid Chromatography (HPLC) fractionation->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation pure_compound Pure Novel Dihydrofuran structure_elucidation->pure_compound

Caption: General workflow for the isolation of novel dihydrofurans from natural sources.

The discovery and isolation of novel dihydrofurans continue to be a vibrant area of research with significant potential for the development of new therapeutic agents. The diverse biological activities of these compounds, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of continued exploration of both synthetic and natural sources. The methodologies and data presented in this guide provide a framework for researchers to design and execute studies aimed at identifying and characterizing the next generation of dihydrofuran-based drugs.

References

Methodological & Application

Application Notes and Protocols: The Use of 4,5-Dihydrofuran-3-carboxylic Acid in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dihydrofuran-3-carboxylic acid, a versatile building block in organic synthesis. The focus is on its application in the construction of fused heterocyclic systems, particularly furo[3,4-d]pyridazinones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.

Introduction to this compound in Organic Synthesis

This compound is a valuable starting material for the synthesis of complex organic molecules, especially heterocyclic compounds.[1] Its bifunctional nature, possessing both a carboxylic acid and a dihydrofuran ring, allows for a variety of chemical transformations. The dihydrofuran moiety can be seen as a masked 1,4-dicarbonyl equivalent, which upon reaction with binucleophiles, can lead to the formation of various fused heterocyclic systems. This approach is particularly relevant in drug discovery, where the synthesis of novel scaffolds is of paramount importance.

Application in the Synthesis of Furo[3,4-d]pyridazinones

A significant application of furan-3-carboxylic acid derivatives is in the synthesis of furo[3,4-d]pyridazin-1(2H)-ones. This is achieved through a cyclocondensation reaction with hydrazine. The resulting fused heterocyclic core is a key pharmacophore in a variety of biologically active compounds.

Biological Relevance of Furo[3,4-d]pyridazinones:

The pyridazinone ring system is a well-established pharmacophore found in numerous therapeutic agents.[2] The fusion of a furan ring to this core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can influence its binding affinity to biological targets. Furo[3,4-d]pyridazinone derivatives have been investigated for a range of medicinal applications, including:

  • Cardiovascular Agents: Certain pyridazinone derivatives are known to exhibit cardiotonic, vasodilatory, and antiplatelet activities.

  • Anticancer Agents: The pyridazinone scaffold is present in compounds designed as inhibitors of various kinases and other cancer-related targets.

  • Anti-inflammatory and Analgesic Agents: This class of compounds has shown potential in modulating inflammatory pathways.

The synthesis of novel furo[3,4-d]pyridazinone libraries from readily available starting materials like this compound is therefore a valuable strategy in the search for new drug candidates.

Experimental Protocols

3.1. Synthesis of 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one

This protocol describes the proposed synthesis of 4,5-dihydrofuro[3,4-d]pyridazin-1(2H)-one from this compound and hydrazine hydrate. The procedure is adapted from a similar synthesis starting from a related furan-3-carboxylate derivative.[3]

Reaction Scheme:

G start This compound reagents + Hydrazine hydrate start->reagents product 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one reagents->product

Caption: Synthesis of 4,5-Dihydrofuro[3,4-d]pyridazin-1(2H)-one.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound114.101.0 g8.76
Hydrazine hydrate (~64% hydrazine)50.062.74 mL43.8
Glacial Acetic Acid60.0520 mL-
Ethanol46.07--

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 8.76 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir the mixture to dissolve the starting material.

  • To this solution, add hydrazine hydrate (2.74 mL, 43.8 mmol, 5 equivalents) dropwise.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethanol and stir to induce crystallization. The product may precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 4,5-dihydrofuro[3,4-d]pyridazin-1(2H)-one.

Expected Yield: The yield for a similar reaction was reported to be in the range of 30-45%.[3]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow and Logic

4.1. General Workflow for Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound reaction Cyclocondensation start->reaction reagents Binucleophile (e.g., Hydrazine) reagents->reaction workup Solvent Removal & Crystallization reaction->workup purification Filtration & Washing workup->purification product Fused Heterocycle purification->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

Caption: General workflow for fused heterocycle synthesis.

4.2. Logical Relationship in Drug Discovery Context

The following diagram illustrates the logical progression from a starting material to a potential drug candidate.

G A Starting Material (this compound) B Key Intermediate (Fused Heterocycle) A->B Synthesis C Library of Analogs B->C Derivatization D Biological Screening C->D SAR Studies E Lead Compound D->E Hit-to-Lead

Caption: From building block to lead compound in drug discovery.

Disclaimer: The provided experimental protocol is a proposed method adapted from the literature for a related compound. It is intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken, and the reaction should be optimized for specific laboratory conditions.

References

Application Notes: Esterification Reactions of 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esters of 4,5-Dihydrofuran-3-carboxylic acid are valuable intermediates in organic synthesis and drug development. The dihydrofuran motif is a core structure in numerous biologically active compounds, and the ester functionality provides a versatile handle for further chemical modification. The esterification of the parent carboxylic acid is a fundamental transformation to access these important building blocks. This document provides detailed protocols for two common and reliable esterification methods: the classic Fischer-Speier acid-catalyzed esterification and the milder, coupling agent-mediated Steglich esterification. While specific literature for this exact substrate is limited, these general methods are widely applicable to a range of carboxylic acids, including α,β-unsaturated systems.

Experimental Protocols

Two primary methods for the esterification of this compound are presented below. The choice of method may depend on the scale of the reaction, the sensitivity of the substrates to heat or strong acid, and the desired purity of the final product.

Protocol 1: Fischer-Speier Acid-Catalyzed Esterification

This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is reversible and is typically driven to completion by using the alcohol as the solvent and heating the mixture to reflux.[1][2][3][4]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).

  • Add a large excess of anhydrous ethanol (e.g., 50 mL). The alcohol acts as both a reactant and the solvent.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring solution.

  • Attach a reflux condenser to the flask and ensure cooling water is flowing.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The temperature will be close to the boiling point of ethanol (~78 °C).[5]

  • Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst (vent the separatory funnel frequently to release CO₂ pressure), and then with 50 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude ester.

  • Purification: The crude ethyl 4,5-dihydrofuran-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification using DCC and DMAP

This method is performed under mild, neutral conditions at room temperature, making it suitable for substrates that may be sensitive to acid or heat. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[6][7][8]

Materials:

  • This compound

  • Ethanol (or other alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard glassware for extraction

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 g).

  • Dissolve the acid in anhydrous dichloromethane (DCM, e.g., 20 mL).

  • Add the alcohol (e.g., 1.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Reaction: In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, which is cooled in an ice bath (0 °C).

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[6]

  • Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic solution sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining traces of DCU and DMAP.

Data Presentation

The following table summarizes the key quantitative parameters for the esterification of this compound via the described protocols.

ParameterProtocol 1: Fischer EsterificationProtocol 2: Steglich Esterification
Carboxylic Acid 1.0 eq1.0 eq
Alcohol (Ethanol) >20 eq (used as solvent)1.2 eq
Catalyst/Reagent H₂SO₄ (catalytic, ~5 mol%)DCC (1.1 eq), DMAP (0.1 eq)
Solvent EthanolDichloromethane (DCM)
Temperature Reflux (~78 °C)[5]Room Temperature (~20-25 °C)[6]
Reaction Time 4 - 6 hours3 - 12 hours
Typical Yield 75 - 90%80 - 95%

Visualized Workflow

The general workflow for the synthesis and purification of esters from this compound is depicted below.

Esterification_Workflow General Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants (Acid, Alcohol, Solvent) catalyst 2. Add Catalyst/ Coupling Agent reactants->catalyst reaction 3. Reaction (Stirring/Reflux) catalyst->reaction workup 4. Quench & Extract reaction->workup wash 5. Wash Organic Layer workup->wash dry 6. Dry & Filter wash->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate purify 8. Purify (Distillation/Chromatography) concentrate->purify product Final Product (Pure Ester) purify->product

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols for Amide Coupling with 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of amides derived from 4,5-dihydrofuran-3-carboxylic acid. Detailed experimental protocols for various amide coupling methods are also presented.

Application Notes

The 4,5-dihydrofuran scaffold is a valuable heterocyclic motif found in numerous biologically active compounds. Amide derivatives of this compound, in particular, have garnered interest in medicinal chemistry due to their potential as therapeutic agents. The incorporation of the dihydrofuran ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Application Areas:

  • Antimicrobial Agents: Dihydrofuran derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The amide functionality allows for the introduction of diverse substituents, enabling the modulation of antimicrobial potency and spectrum. Some substituted dihydrofurans have shown excellent inhibitory activity against various bacterial strains.[1]

  • Antiviral Agents: Furan-carboxamide derivatives have been identified as novel inhibitors of lethal influenza A viruses, such as H5N1. These compounds can serve as a scaffold for the development of new antiviral drugs.

  • Antiprotozoal Agents: Amide-based compounds bearing a 4,5-dihydrofuran scaffold have been synthesized and evaluated for their antileishmanial activity. This highlights the potential of 4,5-dihydrofuran-3-carboxamides in the development of treatments for neglected tropical diseases.[2]

  • Enzyme Inhibitors: The structural features of 4,5-dihydrofuran-3-carboxamides make them attractive candidates for the design of enzyme inhibitors. For instance, furan- and thiophene-based carboxamides have been investigated as potent succinate dehydrogenase (SDH) inhibitors for the development of fungicides.[3] Dihydrofuran-based scaffolds have also been explored as inhibitors of Staphylococcal thioredoxin reductase (SaTR), a key enzyme in Gram-positive pathogens.[1]

  • Cancer Research: Dihydrofuran derivatives have been synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines. The ability to readily diversify the amide substituent provides a strategy for developing novel anticancer agents.

The synthesis of a library of 4,5-dihydrofuran-3-carboxamides through robust amide coupling protocols is a key step in the exploration of their therapeutic potential.

Experimental Protocols

Three common methods for the synthesis of 4,5-dihydrofuran-3-carboxamides are detailed below. The choice of method will depend on the specific amine to be coupled, the scale of the reaction, and the available reagents.

Protocol 1: Amide Coupling of 4,5-Dihydrofuran-3-carboxylate using Lithium Hexamethyldisilazide (LiHMDS)

This protocol is particularly useful for the direct amidation of esters and has been successfully applied to a 4,5-dihydrofuran-3-carboxylate system.[2]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve amine in anhydrous THF ester Add 4,5-dihydrofuran-3-carboxylate ester start->ester cool Cool to 0 °C ester->cool add_lihmds Add LiHMDS solution dropwise cool->add_lihmds warm Warm to room temperature and stir add_lihmds->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with ethyl acetate quench->extract wash Wash with brine, dry over Na2SO4 extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography concentrate->purify product Isolated 4,5-dihydrofuran-3-carboxamide purify->product

Caption: LiHMDS-mediated amidation workflow.

Methodology:

  • To a solution of the desired amine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the 4,5-dihydrofuran-3-carboxylate ester (1.0 equivalent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (typically 1.0 M in THF, 2.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,5-dihydrofuran-3-carboxamide.

Quantitative Data for LiHMDS-mediated Amidation of a 4,5-Dihydrofuran-3-carboxylate: [2]

AmineProductYield (%)
Pyridin-2-amine2-(Pyridin-2-yl)-4,5-dihydrofuran-3-carboxamide85
Phenylamine2-Phenyl-4,5-dihydrofuran-3-carboxamide41
Protocol 2: Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that is often used for challenging amide bond formations. The following is a general procedure adaptable for this compound.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in DMF add_hatu Add HATU start->add_hatu add_amine Add amine add_hatu->add_amine add_base Add DIPEA add_amine->add_base stir Stir at room temperature add_base->stir dilute Dilute with water stir->dilute extract Extract with ethyl acetate dilute->extract wash Wash with aqueous LiCl, NaHCO3, and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated 4,5-dihydrofuran-3-carboxamide purify->product

Caption: HATU-mediated amide coupling workflow.

Methodology:

  • Dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.1 equivalents) and the desired amine (1.2 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for HATU-mediated Couplings (General):

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)
General AromaticPrimary AliphaticDIPEADMF2-670-95
General AliphaticAnilineDIPEADMF4-1260-90
Protocol 3: Amide Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation. The following is a general procedure that can be applied to this compound.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound, amine, and HOBt in DCM/DMF cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc stir Stir at 0 °C to room temperature add_edc->stir dilute Dilute with water stir->dilute extract Extract with DCM dilute->extract wash Wash with 1N HCl, sat. NaHCO3, and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated 4,5-dihydrofuran-3-carboxamide purify->product

Caption: EDC/HOBt-mediated amide coupling.

Methodology:

  • To a solution of this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or DMF, cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for EDC/HOBt-mediated Couplings (General):

Carboxylic AcidAmineSolventTime (h)Yield (%)
General AliphaticPrimary AliphaticDCM12-1875-95
General AromaticSecondary AliphaticDMF16-2465-85

References

Application Notes and Protocols: Reactions of 4,5-Dihydrofuran-3-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydrofuran-3-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The dihydrofuran scaffold is a key structural motif in various biologically active molecules, and the amide functionality provides a versatile point for molecular modification to modulate pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the synthesis of 4,5-dihydrofuran-3-carboxamides through the reaction of 4,5-dihydrofuran-3-carboxylic acid with a variety of primary and secondary amines.

Applications in Drug Development

The furan and dihydrofuran rings are common five-membered aromatic and heterocyclic moieties found in many pharmacologically active substances. They can act as bioisosteres for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. The incorporation of an amide linkage to these scaffolds has been shown to enhance their binding affinity to target receptors, thereby strengthening their therapeutic efficacy.

Derivatives of 4,5-dihydrofuran have been investigated for a range of biological activities, including:

  • Anticancer Agents: Dihydrofuran-containing compounds have been explored as potential anticancer drugs.[1]

  • Antileishmanial Activity: Amidoxime derivatives of 4,5-dihydrofuran-3-carboxamides have shown promising activity against Leishmania amazonensis.[2]

  • Antibacterial and Antifungal Properties: The dihydrofuran core is present in molecules with antibacterial and antifungal properties.[1]

The synthesis of a diverse library of 4,5-dihydrofuran-3-carboxamides is a critical step in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of lead compounds.

Reaction Overview & Signaling Pathways

The primary reaction discussed is the formation of an amide bond between this compound and an amine. This transformation, a condensation reaction, typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Several strategies can be employed for this amide coupling, each with its own advantages and substrate scope. Common methods include the use of coupling reagents, conversion of the carboxylic acid to a more reactive species (like an acid chloride), or direct amidation under specific conditions.

Below is a generalized workflow for the synthesis and potential biological evaluation of 4,5-dihydrofuran-3-carboxamides.

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start This compound + Amine Activation Carboxylic Acid Activation (e.g., with Coupling Reagent) Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Purification (e.g., Chromatography, Recrystallization) Coupling->Purification Product 4,5-Dihydrofuran-3-carboxamide Purification->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization Screening Biological Screening (e.g., Anticancer, Antileishmanial assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: General workflow from synthesis to biological evaluation.

Quantitative Data Summary

The following table summarizes the yields obtained for the synthesis of various 4,5-dihydrofuran-3-carboxamide intermediates from the corresponding ethyl ester via direct amidation using lithium hexamethyldisilazide (LiHMDS). While this method starts from the ester, the yields are indicative of the feasibility of forming the amide bond with a range of amines.

Compound IDAmine MoietyYield (%)[2]
2 Pyridin-3-yl78
3 Pyridin-4-yl75
4 Pyrazin-2-yl68
5 Pyridin-2-yl85
6 Pyrimidin-2-yl65
7 Phenyl41
8 4-Fluorophenyl55
9 4-Chlorophenyl62
10 4-Bromophenyl58
11 4-Nitrophenyl71
12 4-Methoxyphenyl53
13 Naphthalen-2-yl69

Experimental Protocols

Herein, we provide detailed, representative protocols for the synthesis of 4,5-dihydrofuran-3-carboxamides from this compound using common amide coupling reagents.

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

This protocol is a widely used and reliable method for the formation of amide bonds.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (1.5-2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydrofuran-3-carboxamide.

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Amide Synthesis via Acid Chloride Formation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Catalytic N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

Step 1: Formation of 4,5-Dihydrofuran-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4,5-dihydrofuran-3-carbonyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution at 0 °C, add the desired amine (1.1 eq) followed by the dropwise addition of TEA or pyridine (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by silica gel column chromatography as described in Protocol 1.

Protocol 3: Direct Amidation using LiHMDS (from Ethyl 4,5-dihydrofuran-3-carboxylate)

This protocol is adapted from the literature and is suitable for the direct conversion of the corresponding ester to the amide.[2]

Materials:

  • Ethyl 4,5-dihydrofuran-3-carboxylate

  • Amine (primary or secondary)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a stirred solution of the amine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of ethyl 4,5-dihydrofuran-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4,5-dihydrofuran-3-carboxamide.

Logical Relationships in Amide Synthesis

The choice of method for amide synthesis often depends on the properties of the starting materials and the desired scale of the reaction. The following diagram illustrates the decision-making process.

logical_relationships Decision Tree for Amide Synthesis Method Start Starting Materials: This compound + Amine Sensitive Are starting materials sensitive to harsh conditions? Start->Sensitive Coupling Use Coupling Reagents (EDC/HOBt, HATU, etc.) Sensitive->Coupling Yes Robust Are starting materials robust? Sensitive->Robust No AcidChloride Convert to Acid Chloride (SOCl2 or Oxalyl Chloride) Direct Consider Direct Amidation (High Temp. or Specific Catalysis) Robust->AcidChloride Yes Robust->Direct Consider as alternative

Caption: Decision process for selecting an amide synthesis method.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4,5-dihydrofuran-3-carboxylic acid as a versatile starting material. The methodologies outlined below are crucial for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, which can be considered a cyclic equivalent of a γ-keto acid, allows for a variety of chemical transformations to construct more complex heterocyclic systems. This document details the synthesis of pyridazinones and oxadiazoles, which are important scaffolds in many biologically active compounds.

I. Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. This transformation is analogous to the well-established synthesis of pyridazinones from γ-keto acids.[1][2][3] The dihydrofuran ring opens in situ to form the corresponding γ-keto acid, which then undergoes cyclocondensation with hydrazine.

Reaction Pathway

The general reaction involves the heating of this compound with hydrazine or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid.

pyridazinone_synthesis start 4,5-Dihydrofuran- 3-carboxylic Acid intermediate γ-Keto Acid Intermediate (in situ) start->intermediate Ring Opening reagent Hydrazine (NH2NH2) or Substituted Hydrazine (R-NHNH2) product 4,5-Dihydropyridazin-3(2H)-one intermediate->product Cyclocondensation

Caption: General workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto esters.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 mL) to the solution.

  • Slowly add hydrazine hydrate (12 mmol, 1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4,5-dihydropyridazin-3(2H)-one.

Quantitative Data
Starting MaterialReagentProductYield (%)Reference
Ethyl levulinateHydrazine hydrate6-methyl-4,5-dihydropyridazin-3(2H)-oneHigh[1]
Substituted 4-oxo-butanoic acidsVarious hydrazinesStructurally diverse 4,5-dihydro-3(2H)-pyridazinonesGood[4][5]

II. Synthesis of 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from this compound proceeds through a two-step sequence. First, the carboxylic acid is converted to its corresponding acid hydrazide. In the second step, the acid hydrazide undergoes cyclodehydration to form the 1,3,4-oxadiazole ring.[6][7][8]

Reaction Pathway

oxadiazole_synthesis start 4,5-Dihydrofuran- 3-carboxylic Acid intermediate 4,5-Dihydrofuran- 3-carbohydrazide start->intermediate Hydrazide Formation step1_reagent 1. SOCl2 2. Hydrazine Hydrate product 2-(4,5-Dihydrofuran-3-yl)- 1,3,4-oxadiazole intermediate->product Cyclodehydration step2_reagent Dehydrating Agent (e.g., POCl3, PPA, TCCA)

Caption: Two-step synthesis of 1,3,4-oxadiazoles from this compound.

Experimental Protocol: Synthesis of 2-(4,5-dihydrofuran-3-yl)-1,3,4-oxadiazole

This protocol is a general procedure adapted from the synthesis of 1,3,4-oxadiazoles from carboxylic acids.[7][8]

Step 1: Synthesis of 4,5-Dihydrofuran-3-carbohydrazide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, slowly add thionyl chloride (12 mmol, 1.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add this solution dropwise to a stirred solution of hydrazine hydrate (20 mmol, 2.0 equivalents) in DCM (30 mL) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Filter the resulting precipitate (hydrazine hydrochloride) and wash with DCM.

  • Concentrate the filtrate to obtain the crude 4,5-dihydrofuran-3-carbohydrazide, which can be purified by recrystallization or used directly in the next step.

Step 2: Cyclodehydration to 2-(4,5-dihydrofuran-3-yl)-1,3,4-oxadiazole

Materials:

  • 4,5-Dihydrofuran-3-carbohydrazide

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • Carefully add phosphorus oxychloride (15 mL) to 4,5-dihydrofuran-3-carbohydrazide (5 mmol) in a round-bottom flask at 0 °C.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1,3,4-oxadiazole.

Quantitative Data for Oxadiazole Synthesis
Carboxylic AcidAcyl HydrazideDehydrating AgentProductYield (%)Reference
Various aromatic acidsCorresponding acyl hydrazidesPOCl₃2,5-Disubstituted-1,3,4-oxadiazolesGood to excellent[7]
Carboxylic acidsAcyl hydrazidesTrichloroisocyanuric acid (TCCA)Unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles80-94[7]

III. Synthesis of Pyrazoles

The direct synthesis of pyrazoles from this compound is not a straightforward transformation. The standard Knorr pyrazole synthesis and related methods typically require 1,3-dicarbonyl compounds or their equivalents as starting materials.[9][10][11] this compound, being a γ-keto acid equivalent, does not possess the requisite 1,3-dicarbonyl functionality for direct cyclization with hydrazine to form a pyrazole ring.

Significant synthetic modifications of the starting material would be necessary to introduce the required functionality for pyrazole synthesis. This would likely involve multiple synthetic steps, making it a less direct application of this compound for this particular heterocyclic system.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of important heterocyclic scaffolds, particularly 4,5-dihydropyridazin-3(2H)-ones and 1,3,4-oxadiazoles. The protocols provided herein offer robust and adaptable methods for the preparation of these compounds, which can be further elaborated to generate libraries of molecules for screening in drug discovery programs. The choice of reagents and reaction conditions can be tailored to achieve a diverse range of substituted heterocycles.

References

Application Notes and Protocols: 4,5-Dihydrofuran-3-carboxylic Acid as a Versatile Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-dihydrofuran-3-carboxylic acid as a key starting material in the synthesis of novel pharmaceutical agents. The inherent reactivity of this heterocyclic scaffold allows for the construction of diverse molecular architectures with a range of biological activities, including antileishmanial, anticancer, and enzyme-inhibitory properties.

Introduction to this compound in Medicinal Chemistry

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a dihydrofuran ring and a carboxylic acid moiety, provides a versatile platform for the synthesis of a wide array of derivatives. The dihydrofuran ring can be functionalized to modulate pharmacokinetic properties, while the carboxylic acid group serves as a convenient handle for amide bond formation, a common linkage in many biologically active compounds. This combination allows for the exploration of vast chemical space in the pursuit of novel therapeutics.

Derivatives of 4,5-dihydrofuran have shown promise in various therapeutic areas. For instance, carboxamide derivatives have been investigated for their potent antileishmanial activity. Furthermore, the core structure is related to compounds that exhibit inhibitory activity against key enzymes implicated in cancer and metabolic disorders.

Key Therapeutic Applications and Supporting Data

Antileishmanial Agents

A significant application of this compound is in the development of novel treatments for leishmaniasis, a parasitic disease with limited therapeutic options. The synthesis of 4,5-dihydrofuran-3-carboxamide derivatives has yielded compounds with promising activity against Leishmania species.

Table 1: Synthesis Yields of 4,5-Dihydrofuran-3-carboxamide Intermediates [1]

CompoundR-group on AmineYield (%)
1 Phenyl41
2 4-Fluorophenyl55
3 4-Chlorophenyl62
4 4-Bromophenyl68
5 Pyridin-2-yl85
6 Pyridin-3-yl73
7 Pyridin-4-yl65
8 Benzyl58
9 4-Fluorobenzyl63
10 4-Chlorobenzyl71
11 4-Bromobenzyl75
12 Phenethyl52
Enzyme Inhibition: Targeting Fatty Acid Synthase (FASN)

The dihydrofuran scaffold is present in molecules that act as enzyme inhibitors. A notable example is the fatty acid synthase (FASN) inhibitor C75, which has a structure related to derivatives of this compound. FASN is a key enzyme in the synthesis of fatty acids and is overexpressed in many cancer cells, making it an attractive therapeutic target. C75 has been shown to inhibit human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a crucial enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway.[2]

Table 2: Biological Activity of a FASN Inhibitor with a Dihydrofuran Core

CompoundTarget EnzymeBiological Effect
C75 (related structure)Human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS)Inhibition of the mitochondrial fatty acid synthesis pathway, impairment of mitochondrial function.[2]

Experimental Protocols

General Protocol for the Synthesis of 4,5-Dihydrofuran-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with various primary amines to generate a library of carboxamide derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add the primary amine (1.0 eq) dissolved in a minimal amount of the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydrofuran-3-carboxamide.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, LC-MS, IR).

Protocol for the Synthesis of Antileishmanial Amidoximes from Carboxamide Intermediates

This protocol outlines the conversion of 4,5-dihydrofuran-3-carboxamide intermediates (which can be synthesized from the corresponding nitriles) into amidoximes, a class of compounds with demonstrated antileishmanial activity.[1]

Materials:

  • 4,5-Dihydrofuran-3-carboxamide intermediate (with a nitrile group)

  • Hydroxylamine hydrochloride

  • Base (e.g., Sodium carbonate or Potassium carbonate)

  • Solvent (e.g., Ethanol or a mixture of Ethanol/Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4,5-dihydrofuran-3-carboxamide intermediate (1.0 eq) in the chosen solvent.

  • Add hydroxylamine hydrochloride (1.5-2.0 eq) and the base (1.5-2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for the time indicated by reaction monitoring (typically 2-6 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure of the final amidoxime product using analytical methods such as NMR and mass spectrometry.

Visualizations

Signaling Pathway

Caption: Inhibition of the mitochondrial fatty acid synthesis pathway by a C75-like compound.

Experimental Workflow

Amide_Synthesis_Workflow Start Start: 4,5-Dihydrofuran- 3-carboxylic Acid Acid_Activation 1. Acid Activation (Coupling Agent, Base, Solvent) Start->Acid_Activation Amine_Addition 2. Amine Addition (Primary Amine) Acid_Activation->Amine_Addition Reaction 3. Reaction (Stir at RT) Amine_Addition->Reaction Monitoring 4. Monitoring (TLC) Reaction->Monitoring Workup 5. Aqueous Work-up (NaHCO3, Brine) Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: 4,5-Dihydrofuran-3-carboxamide Characterization->Final_Product

Caption: General workflow for the synthesis of 4,5-dihydrofuran-3-carboxamides.

References

Dihydrofurans: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The dihydrofuran moiety, a five-membered heterocyclic ring containing one oxygen atom and one double bond, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for the synthesis of a diverse range of derivatives with significant therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Dihydrofuran derivatives have demonstrated a wide array of biological activities, attributable to their ability to interact with various biological targets. This has led to their investigation and development as potent anticancer, anti-inflammatory, antiviral, and neuroprotective agents. This document provides an overview of the application of dihydrofurans in medicinal chemistry, with a focus on their therapeutic effects, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Therapeutic Applications and Biological Activity

The versatility of the dihydrofuran scaffold has been exploited to develop compounds with a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous dihydrofuran derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] These compounds often exhibit potent antiproliferative activity by inducing cell cycle arrest and apoptosis.[3]

Anti-inflammatory Effects

Dihydrofuran-containing molecules have shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

Antiviral Properties

Certain dihydrofuran derivatives have been identified as potent antiviral agents, particularly against influenza viruses.[4][5] These compounds can interfere with different stages of the viral life cycle, including entry and replication.

Neuroprotective Potential

The neuroprotective effects of dihydrofuran derivatives are an emerging area of research. These compounds have shown the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's.[1]

Data Presentation: Biological Activity of Dihydrofuran Derivatives

The following tables summarize the quantitative data for the biological activity of representative dihydrofuran derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
9e SW480 (Colon)3.2[1]
A-549 (Lung)5.6[1]
QGY-7701 (Liver)4.8[1]
HeLa (Cervical)2.5[1]
10g SW480 (Colon)2.8[1]
A-549 (Lung)4.1[1]
QGY-7701 (Liver)3.9[1]
HeLa (Cervical)1.9[1]
Compound 4e C6 (Glioma)12.1[3]

Table 1: Anticancer activity of selected 2,5-dihydrofuran derivatives.

Signaling Pathways Modulated by Dihydrofurans

Dihydrofuran derivatives exert their therapeutic effects by modulating key cellular signaling pathways involved in disease pathogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Several dihydrofuran derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of tumor growth.[6] This inhibition can occur through direct interaction with key proteins in the pathway, such as PI3K or Akt, preventing their phosphorylation and activation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Dihydrofuran Dihydrofuran Derivative Dihydrofuran->PI3K Dihydrofuran->Akt Inhibition Inhibition

Caption: Dihydrofuran derivatives can inhibit the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Some dihydrofuran derivatives have been found to suppress the NF-κB pathway by inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[7][8][9] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Gene Pro-inflammatory Gene Expression Nucleus->Gene Dihydrofuran Dihydrofuran Derivative Dihydrofuran->IKK

Caption: Dihydrofurans can inhibit the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dihydrofuran derivatives.

Synthesis of 2,5-Disubstituted-2,5-dihydrofurans

General Procedure for Metal-Catalyzed [3+2] Cycloaddition: [1][2]

This protocol describes a general method for the synthesis of 2,5-dihydrofuran derivatives via a metal-catalyzed [3+2] cycloaddition reaction.

Synthesis_Workflow Start Start Materials: - Aldehyde - Alkyne - Catalyst Reaction Reaction: - Solvent - Temperature - Time Start->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 2,5-Dihydrofuran Derivative Purification->Product

References

Application Notes and Protocols for Derivatizing 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4,5-Dihydrofuran-3-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary derivatives discussed are amides and esters, which are common moieties in biologically active compounds.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents and other functional organic molecules. The ability to efficiently and selectively modify the carboxylic acid group allows for the exploration of a wide range of chemical space, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines two primary derivatization strategies: amidation and esterification.

Data Presentation

Table 1: Synthesis of 4,5-Dihydrofuran-3-carboxamide Derivatives

The following table summarizes the yields for the synthesis of various 4,5-dihydrofuran-3-carboxamide derivatives, demonstrating the versatility of the amidation protocol. The data is adapted from the direct amidation of a 4,5-dihydrofuran-3-carboxylate with various amines.[1]

Amine ReactantProductYield (%)[1]
Pyridin-2-amineN-(Pyridin-2-yl)-4,5-dihydrofuran-3-carboxamide85
PhenylamineN-Phenyl-4,5-dihydrofuran-3-carboxamide41
Various other primary and secondary aminesCorresponding 4,5-dihydrofuran-3-carboxamides41-85

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dihydrofuran-3-carboxamides via Amide Coupling

This protocol describes a general procedure for the synthesis of 4,5-dihydrofuran-3-carboxamides from this compound using a common coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

  • Finally, add the base (TEA or DIPEA, 2.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydrofuran-3-carboxamide.

Protocol 2: Synthesis of 4,5-Dihydrofuran-3-carboxylate Esters via Fischer Esterification

This protocol details the synthesis of esters from this compound using the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used in excess, can serve as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, e.g., 3-5 mol%)

  • Anhydrous Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and a large excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).

  • If using a co-solvent, add anhydrous toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if azeotropically removing water) and heat the mixture to reflux.

  • Maintain the reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,5-dihydrofuran-3-carboxylate ester.

Visualizations

Derivatization_Workflow cluster_amidation Amidation cluster_esterification Esterification start This compound Amine Primary or Secondary Amine start->Amine Alcohol Alcohol start->Alcohol Amide_Product 4,5-Dihydrofuran-3-carboxamide Amine->Amide_Product Coupling Coupling Agent (e.g., EDC, HOBt) Coupling->Amide_Product Ester_Product 4,5-Dihydrofuran-3-carboxylate Ester Alcohol->Ester_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester_Product

Caption: General workflow for the derivatization of this compound.

Amidation_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH₂) Amide Amide (R-CONHR') Tetrahedral_Intermediate->Amide DCU Dicyclohexylurea (byproduct) Tetrahedral_Intermediate->DCU

Caption: Simplified signaling pathway for EDC-mediated amidation.

Esterification_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (byproduct) Tetrahedral_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺

Caption: Simplified signaling pathway for Fischer Esterification.

References

Application Notes and Protocols: Furan-Based Monomers in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 2,5-Furandicarboxylic Acid and other Dihydrofuran Derivatives as Analogues for 4,5-Dihydrofuran-3-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

While specific applications and detailed polymerization protocols for this compound in polymer chemistry are not extensively documented in publicly available literature, significant research has been conducted on structurally related furan derivatives. This document provides a comprehensive overview of the use of 2,5-Furandicarboxylic acid (FDCA) and other dihydrofuran compounds in the synthesis of novel polymers. The methodologies and data presented herein for these analogous monomers can serve as a valuable resource and starting point for the investigation of this compound in polymer applications.

The primary focus of current research in this area is the development of bio-based polymers as sustainable alternatives to petroleum-derived plastics. FDCA, in particular, has been identified as a key platform chemical for the synthesis of high-performance polyesters.

I. Application Notes: Furan-Based Polymers

Furan-based polymers, particularly those derived from 2,5-Furandicarboxylic acid (FDCA), are gaining significant attention as renewable alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[1][2][3][4] The structural similarity of FDCA to terephthalic acid (TPA), a key component of PET, allows for its integration into existing industrial polyester production processes.[4] The resulting polymers, such as polyethylene furanoate (PEF), exhibit enhanced thermal stability, mechanical strength, and gas barrier properties compared to their petrochemical counterparts.[2][4] These superior properties make them suitable for a wide range of applications, including food and beverage packaging, films, and fibers.[1][4]

Key Polymers and Their Applications:
  • Poly(ethylene furanoate) (PEF): Synthesized from FDCA and ethylene glycol, PEF is a promising bio-based alternative to PET.[2][5] It boasts superior gas barrier properties, making it ideal for packaging carbonated beverages and other oxygen-sensitive products.

  • Poly(butylene furanoate) (PBF): Produced from FDCA and 1,4-butanediol, PBF is a semi-crystalline polyester with good thermal stability and mechanical properties.[5][6] It is being explored for applications in food packaging and as a component in copolyesters.

  • Poly(2,3-dihydrofuran) (PDHF): This thermoplastic is synthesized from 2,3-dihydrofuran and exhibits high tensile strength and toughness, comparable to commercial polycarbonate.[7][8][9] Its high optical clarity and good barrier properties make it suitable for applications ranging from food packaging to high-strength windows.[7][8][9]

General Polymerization Approaches:

The synthesis of furan-based polyesters like PEF and PBF typically involves a two-stage process:

  • Esterification: FDCA is reacted with a diol (e.g., ethylene glycol or 1,4-butanediol) to form a low molecular weight prepolymer. This step is often catalyzed by an acid.[5]

  • Polycondensation: The prepolymer is then heated under high vacuum to increase the molecular weight by removing the diol byproduct. This stage typically employs a metal-based catalyst.[5]

Ring-opening polymerization (ROP) is another important method, particularly for cyclic ethers and esters.[10][11][12][13] For instance, the cationic ring-opening polymerization of 2,3-dihydrofuran can produce high molecular weight polymers at room temperature.[7][9]

II. Experimental Protocols

Protocol 1: Synthesis of Poly(butylene furanoate) (PBF) via Two-Stage Polymerization

This protocol is based on the method described by Zhu et al. (2013).[5]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • 1,4-Butanediol (BDO)

  • Antimony trioxide (Sb₂O₃) catalyst

  • Trifluoroacetic acid (TFA) for solubility tests

Procedure:

  • Esterification:

    • Charge the reactor with FDCA and a molar excess of BDO.

    • Heat the mixture to initiate the esterification reaction, allowing for the removal of water as a byproduct.

  • Polycondensation:

    • Add antimony trioxide (Sb₂O₃) as a catalyst.

    • Gradually increase the temperature and apply a high vacuum to the system.

    • Continue the reaction until the desired molecular weight is achieved, indicated by an increase in the viscosity of the melt.

    • The excess BDO and other volatile byproducts are removed during this stage.

  • Purification:

    • Dissolve the resulting PBF polymer in a strong polar organic solvent like trifluoroacetic acid.

    • Precipitate the polymer in a non-solvent such as methanol.

    • Filter and dry the purified polymer under vacuum.

Expected Outcome:

A high molecular weight PBF polymer with good thermal stability. Zhu et al. reported a melting point of around 172 °C and a maximum degradation rate at 428 °C.[5]

Protocol 2: Cationic Ring-Opening Polymerization of 2,3-Dihydrofuran (DHF)

This protocol is based on the green, metal-free cationic polymerization method.[7][9]

Materials:

  • 2,3-Dihydrofuran (DHF) monomer

  • Cationic initiator (e.g., a strong Brønsted or Lewis acid)

  • Anhydrous solvent (e.g., dichloromethane or cyclopentyl methyl ether)

  • Methanol (for termination)

Procedure:

  • Monomer and Solvent Preparation:

    • Ensure the DHF monomer and solvent are rigorously dried and purified to remove any water or other impurities that could terminate the polymerization.

  • Polymerization:

    • In an inert atmosphere (e.g., under nitrogen or argon), dissolve the DHF monomer in the anhydrous solvent in a reaction vessel.

    • Cool the solution to the desired reaction temperature (room temperature is feasible).

    • Add the cationic initiator to the solution to start the polymerization.

    • Allow the reaction to proceed for the desired time to achieve the target molecular weight.

  • Termination and Purification:

    • Terminate the polymerization by adding methanol to the reaction mixture.

    • Precipitate the resulting poly(2,3-dihydrofuran) (PDHF) in a non-solvent like cold methanol.

    • Filter the polymer and dry it under vacuum to a constant weight.

Expected Outcome:

A high molecular weight poly(2,3-dihydrofuran) with a high glass transition temperature (around 135 °C) and excellent thermal stability.[7] Molecular weights of up to 256 kg/mol have been reported.[7][9]

III. Data Presentation

Table 1: Thermal Properties of Furan-Based Polyesters

PolymerMonomersGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td, 5% mass loss)Reference
PBF FDCA, 1,4-Butanediol~40 °C~172 °C~428 °C[5]
PDHF 2,3-Dihydrofuran~135 °C-~364 °C[7]

Table 2: Mechanical Properties of Poly(2,3-dihydrofuran) (PDHF)

PropertyValueComparisonReference
Tensile Strength Up to 70 MPaComparable to commercial polycarbonate[7][9]
Toughness Up to 14 MPaComparable to commercial polycarbonate[7][9]

IV. Visualizations

Polymerization Workflow Diagrams

G cluster_pbf PBF Synthesis fdca FDCA esterification Esterification (Acid Catalyst) fdca->esterification bdo BDO bdo->esterification prepolymer Low MW Prepolymer esterification->prepolymer polycondensation Polycondensation (Sb₂O₃, High T, Vacuum) prepolymer->polycondensation pbf High MW PBF polycondensation->pbf

Caption: Workflow for the two-stage synthesis of Poly(butylene furanoate) (PBF).

G cluster_pdhf PDHF Synthesis dhf 2,3-Dihydrofuran (DHF) polymerization Cationic Ring-Opening Polymerization dhf->polymerization initiator Cationic Initiator initiator->polymerization living_polymer Living Polymer Chain polymerization->living_polymer termination Termination (Methanol) living_polymer->termination pdhf High MW PDHF termination->pdhf

Caption: Workflow for the cationic ring-opening polymerization of Poly(2,3-dihydrofuran) (PDHF).

Logical Relationship of Furan-Based Monomers

G biomass Biomass (e.g., Sugars) fdca 2,5-Furandicarboxylic Acid (FDCA) biomass->fdca dhf 2,3-Dihydrofuran biomass->dhf target_monomer This compound biomass->target_monomer polyesters Bio-based Polyesters (PEF, PBF) fdca->polyesters thermoplastics High-Strength Thermoplastics (PDHF) dhf->thermoplastics potential_polymers Potential Novel Polymers target_monomer->potential_polymers

Caption: Relationship between biomass-derived furan monomers and their resulting polymers.

References

Application Notes and Protocols for the Development of Novel Agrochemicals from Dihydrofuran Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel agrochemicals derived from dihydrofuran precursors. It covers the synthesis, bioactivity, and mode of action of insecticidal and fungicidal compounds, with a focus on β-dihydroagarofuran derivatives and thiophene/furan-1,3,4-oxadiazole carboxamides.

I. Insecticidal Agrochemicals: β-Dihydroagarofuran Derivatives

β-Dihydroagarofuran sesquiterpenoids, derived from natural products, have demonstrated significant insecticidal activity.[1][2] Their mode of action involves the inhibition of the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for insect gut physiology.[1][3][4]

Data Presentation: Insecticidal Activity

The insecticidal efficacy of various β-dihydroagarofuran derivatives has been evaluated against several insect pests. The following tables summarize the quantitative data from these studies.

Table 1: Insecticidal Activity of β-Dihydroagarofuran Ether Analogues against Mythimna separata (Oriental Armyworm) [2]

CompoundLD50 (µg/g)
5.1.2Significant Activity
5.1.3Significant Activity
5.1.7Significant Activity
5.2.3Significant Activity
5.2.6Significant Activity
5.2.729.2

Table 2: Growth Inhibitory and Toxic Effects of Dihydro-β-agarofurans against Spodoptera frugiperda (Fall Armyworm) [5]

Compound/ExtractGC50 (ppm) at 7 daysLarval MortalityLD50 (ppm) - Adults
9β-benzoyloxy-1α,2α,6β,8α,15penta-acetoxy-dihydro-β-agarofuran (1)7.55100% at 25 ppm-
9β-furoyloxy-1α,6β,8α-triacetoxy-dihydro-β-agarofuran (2)3.84100% at 15 ppm1.9
Toosendanin (Control)1.75--
MeOH Extract14.0100% at 25.0 ppm-
Hexane/EtOAc Extract7.3100% at 25.0 ppm4.7
Experimental Protocols

This protocol outlines the general procedure for the synthesis of ether derivatives from the starting material, 1β, 2β, 4α, 6α, 8β, 9α, 12-heptahydroxyl-β-dihydroagarofuran.

Materials:

  • 1β, 2β, 4α, 6α, 8β, 9α, 12-heptahydroxyl-β-dihydroagarofuran

  • Appropriate alkylating agent (e.g., alkyl halide)

  • Anhydrous solvent (e.g., DMF)

  • Base (e.g., NaH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the starting material in the anhydrous solvent under an inert atmosphere.

  • Add the base portion-wise at 0 °C and stir for 30 minutes.

  • Add the alkylating agent dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether analogue.

This protocol is a general method for assessing the contact toxicity of compounds against insect larvae.[6][7][8]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Third-instar larvae of the target insect (e.g., Mythimna separata)

  • Micropipette

  • Petri dishes lined with filter paper

  • Artificial diet

Procedure:

  • Prepare a series of dilutions of the test compound in the chosen solvent.

  • Apply a specific volume (e.g., 1 µL) of each dilution topically to the dorsal thorax of each larva.

  • The control group should be treated with the solvent only.

  • Place the treated larvae in Petri dishes containing an artificial diet.

  • Maintain the larvae under controlled conditions (e.g., 25±1 °C, 70-80% relative humidity, 12h light/12h dark cycle).

  • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LD50 value using probit analysis.

Mandatory Visualization: Signaling Pathway

V_ATPase_Inhibition cluster_insect_midgut_cell Insect Midgut Epithelial Cell V_ATPase V-ATPase Complex Proton_Gradient Proton Gradient (Acidification of Lumen) V_ATPase->Proton_Gradient Pumps H+ Inhibition Inhibition Nutrient_Uptake Nutrient Uptake Proton_Gradient->Nutrient_Uptake Energizes Cell_Death Cell Death & Insect Mortality Nutrient_Uptake->Cell_Death Leads to Starvation Dihydroagarofuran β-Dihydroagarofuran Derivative Dihydroagarofuran->V_ATPase Binds to H subunit Inhibition->Proton_Gradient Disrupts

Caption: Inhibition of insect V-ATPase by β-dihydroagarofuran derivatives.

II. Fungicidal Agrochemicals: Thiophene/Furan-1,3,4-Oxadiazole Carboxamides

A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides have been synthesized and shown to be potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[9][10][11]

Data Presentation: Antifungal and SDH Inhibitory Activity

The following tables summarize the in vitro antifungal activity and SDH inhibition data for representative compounds.

Table 3: In Vitro Antifungal Activity (EC50) of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum [9][11]

CompoundEC50 (mg/L)
4b0.1 - 1.1
4g0.1 - 1.1
4h0.1 - 1.1
4i0.140 ± 0.034
5j0.1 - 1.1
Boscalid (Control)0.645 ± 0.023

Table 4: SDH Inhibitory Activity (IC50) of Selected Compounds [9][10][11]

CompoundIC50 (µM)
4g1.01 ± 0.21
4i4.53 ± 0.19
Boscalid (Control)3.51 ± 2.02
Experimental Protocols

This protocol describes a general synthetic route to the target compounds.

Materials:

  • Appropriate thiophene or furan carboxylic acid

  • Hydrazine hydrate

  • Carbon disulfide

  • Appropriate acyl chloride or carboxylic acid

  • Thionyl chloride or other coupling agents (e.g., EDCI, HOBt)

  • Substituted aniline

  • Solvents (e.g., ethanol, pyridine, DMF)

Procedure:

  • Synthesis of the 1,3,4-oxadiazole-2-thione intermediate: a. React the starting furan/thiophene carboxylic acid with hydrazine hydrate in ethanol to form the corresponding hydrazide. b. Treat the hydrazide with carbon disulfide in the presence of a base (e.g., KOH) to yield the potassium dithiocarbazate salt. c. Cyclize the salt by heating to form the 5-substituted-1,3,4-oxadiazole-2-thione.

  • Synthesis of the final carboxamide: a. Convert a second carboxylic acid to its acid chloride using thionyl chloride. b. React the acid chloride with the 1,3,4-oxadiazole-2-thione intermediate in the presence of a base (e.g., pyridine). c. Alternatively, use standard peptide coupling reagents to couple the carboxylic acid with the intermediate. d. The final step involves the amidation reaction with a substituted aniline to yield the target carboxamide.

  • Purify the final product by recrystallization or column chromatography.

This protocol determines the concentration of a compound that inhibits fungal mycelial growth by 50% (EC50).

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Target fungus (e.g., Sclerotinia sclerotiorum)

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Prepare a stock solution of the test compound in the solvent.

  • Add appropriate amounts of the stock solution to molten PDA to achieve a range of final concentrations. The solvent concentration should be kept constant across all treatments, including the control.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC50 value by probit analysis of the inhibition data.

This protocol assesses the protective efficacy of compounds against fungal infection on host plants.

Materials:

  • Test compounds formulated as a sprayable solution (e.g., with a surfactant like Tween 80)

  • 60-day old oilseed rape plants

  • Sclerotinia sclerotiorum mycelial plugs

  • Spray bottle

  • Controlled environment growth chamber

Procedure:

  • Prepare different concentrations of the test compound solution.

  • For the protective activity assay, spray the rape plants with the test solutions until runoff. Control plants are sprayed with the formulation blank.

  • After 24 hours, inoculate the leaves of the treated and control plants with mycelial plugs of S. sclerotiorum.

  • Maintain the plants in a growth chamber with high humidity to promote infection.

  • After a set incubation period (e.g., 5-7 days), measure the lesion diameter on the leaves.

  • Calculate the control efficacy as the percentage reduction in lesion size compared to the control.

Mandatory Visualization: Experimental Workflow

SDHI_Development_Workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Lead Optimization Start_Material Dihydrofuran Precursor (Thiophene/Furan Carboxylic Acid) Intermediate 1,3,4-Oxadiazole Intermediate Start_Material->Intermediate Final_Compound Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Intermediate->Final_Compound In_Vitro In Vitro Antifungal Assay (Mycelial Growth) Final_Compound->In_Vitro SDH_Assay SDH Inhibition Assay Final_Compound->SDH_Assay EC50 Determine EC50 In_Vitro->EC50 SAR Structure-Activity Relationship (SAR) EC50->SAR IC50 Determine IC50 SDH_Assay->IC50 IC50->SAR In_Vivo In Vivo Antifungal Assay (Rape Plant) Efficacy Assess Protective Efficacy In_Vivo->Efficacy SAR->In_Vivo Selects Candidates Lead_Opt Lead Optimization SAR->Lead_Opt Guides cluster_synthesis cluster_synthesis Lead_Opt->cluster_synthesis Iterative Design

Caption: Workflow for the development of SDHI fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dihydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 4,5-Dihydrofuran-3-carboxylic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent and effective strategy is a two-step process. The first step involves the synthesis of a precursor, typically an ester like ethyl 4,5-dihydrofuran-3-carboxylate, via the cyclization of a functionalized β-ketoester. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Q2: What are the key reaction steps in this synthesis?

A2: The synthesis fundamentally involves:

  • Formation of an intermediate: This is typically achieved by reacting the enolate of a β-ketoester, such as ethyl acetoacetate, with a two-carbon electrophile like ethylene oxide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (a dehydration reaction) to form the dihydrofuran ring.

  • Hydrolysis: The final step is the conversion of the ester group to a carboxylic acid, which can be achieved through either acid- or base-catalyzed hydrolysis.[1][2][3]

Q3: What are the most common challenges in this synthesis?

A3: Researchers may encounter several challenges, including low yields in the initial alkylation and cyclization steps, the formation of side products, incomplete hydrolysis of the ester, and difficulties in purifying both the intermediate ester and the final carboxylic acid product. Careful control of reaction conditions and appropriate purification techniques are crucial for success.

Proposed Experimental Protocols

A plausible and detailed methodology for the synthesis of this compound is outlined below.

Step 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate

This step involves the reaction of ethyl acetoacetate with ethylene oxide to form an intermediate which is then cyclized.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • Ethylene oxide

  • Anhydrous diethyl ether

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C, and ethyl acetoacetate is added dropwise to form the sodium salt of the enolate.

  • A solution of ethylene oxide in anhydrous diethyl ether is then added slowly to the reaction mixture, maintaining the temperature at 0-5 °C. The reaction is stirred for several hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of water, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 2-(2-hydroxyethyl)-3-oxobutanoate.

  • The crude intermediate is then treated with a catalytic amount of concentrated sulfuric acid and heated gently to induce cyclization and dehydration.

  • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated. The resulting crude ethyl 4,5-dihydrofuran-3-carboxylate can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 4,5-Dihydrofuran-3-carboxylate

The ester can be hydrolyzed to the carboxylic acid using either acidic or basic conditions.[4]

Method A: Acid-Catalyzed Hydrolysis

  • Ethyl 4,5-dihydrofuran-3-carboxylate is mixed with an excess of dilute sulfuric acid (e.g., 10-20% v/v).[2]

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield this compound.

Method B: Base-Catalyzed Hydrolysis (Saponification)

  • Ethyl 4,5-dihydrofuran-3-carboxylate is heated under reflux with an aqueous solution of sodium hydroxide (e.g., 10% w/v).[4]

  • The reaction is monitored until completion. Upon completion, the reaction mixture contains the sodium salt of the carboxylic acid.

  • The mixture is cooled in an ice bath and acidified with cold, dilute hydrochloric acid until the pH is acidic (pH ~2-3), which precipitates the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low or No Yield of Dihydrofuran Ester Incomplete formation of the enolate.Ensure anhydrous conditions and use a strong, non-nucleophilic base.
Low reactivity of the electrophile.Consider using a more reactive electrophile like 1,2-dibromoethane, though this may require different reaction conditions.
Incomplete cyclization of the intermediate.Increase the reaction time or temperature for the cyclization step. Ensure the acid catalyst is active.
Step 1: Formation of Side Products Dialkylation of the β-ketoester.Use a 1:1 molar ratio of enolate to electrophile. Add the electrophile slowly at a low temperature.
Polymerization of ethylene oxide.Maintain a low reaction temperature during the addition of ethylene oxide.
Step 2: Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction progress closely.
Reversibility of acid-catalyzed hydrolysis.Use a large excess of aqueous acid to drive the equilibrium towards the products.[3]
Step 2: Product Degradation Harsh acidic or basic conditions.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). For base hydrolysis, ensure the acidification step is performed at a low temperature.
Purification Difficulties Co-elution of impurities during chromatography.Consider derivatization to an ester for easier purification, followed by hydrolysis.
Difficulty in isolating the final acid.If the acid is water-soluble, saturate the aqueous layer with NaCl before extraction. Ensure complete precipitation during acidification in the saponification workup.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate

ParameterConditionNotes
Base Sodium EthoxidePrepared in situ from sodium and anhydrous ethanol.
Solvent Anhydrous Ethanol/Diethyl EtherEnsures solubility of reactants and intermediates.
Temperature 0-5 °C for alkylation, reflux for cyclizationLow temperature for alkylation minimizes side reactions.
Reaction Time Several hours for alkylation, 1-2 hours for cyclizationMonitor by TLC for completion.
Workup Aqueous workup followed by extractionNeutralization is critical before extraction.

Table 2: Comparison of Hydrolysis Methods

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagents Dilute H₂SO₄ or HClAqueous NaOH or KOH
Reaction Type ReversibleIrreversible[4]
Product Isolation ExtractionPrecipitation by acidification[4]
Advantages Direct formation of the carboxylic acid.The reaction goes to completion.
Disadvantages The reaction is an equilibrium and may not go to completion.[3]Requires a separate acidification step; potential for product degradation if not cooled.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl_acetoacetate Ethyl acetoacetate Enolate Enolate Intermediate Ethyl_acetoacetate->Enolate NaOEt, EtOH Alkylated_Intermediate Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate Enolate->Alkylated_Intermediate + Ethylene oxide Dihydrofuran_Ester Ethyl 4,5-dihydrofuran-3-carboxylate Alkylated_Intermediate->Dihydrofuran_Ester H+ cat., Heat (-H2O) Final_Product This compound Dihydrofuran_Ester->Final_Product H3O+ or 1. NaOH, H2O 2. H3O+ Ethylene_oxide Ethylene oxide

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Enolate_Formation Form Enolate of Ethyl Acetoacetate Start->Enolate_Formation Alkylation Alkylate with Ethylene Oxide Enolate_Formation->Alkylation Cyclization Acid-Catalyzed Cyclization Alkylation->Cyclization Purify_Ester Purify Dihydrofuran Ester (Vacuum Distillation) Cyclization->Purify_Ester Hydrolysis Hydrolyze Ester (Acid or Base) Purify_Ester->Hydrolysis Isolate_Acid Isolate Carboxylic Acid (Extraction or Precipitation) Hydrolysis->Isolate_Acid Analyze_Product Analyze Final Product (NMR, MS, etc.) Isolate_Acid->Analyze_Product End End Analyze_Product->End Troubleshooting_Tree cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 Problem Low Yield of Final Product Check_Step1 Low yield in Step 1? Problem->Check_Step1 Step1_Yes Yes Check_Step1->Step1_Yes Yes Step1_No No Check_Step1->Step1_No No Check_Step2 Low yield in Step 2? Step2_Yes Yes Check_Step2->Step2_Yes S1_Cause1 Incomplete Reaction? (Check TLC) Step1_Yes->S1_Cause1 S1_Cause2 Side Products Formed? (Check NMR/MS) Step1_Yes->S1_Cause2 Step1_No->Check_Step2 S2_Cause1 Incomplete Hydrolysis? (Check TLC/NMR) Step2_Yes->S2_Cause1 S2_Cause2 Product Degradation? (Check for impurities) Step2_Yes->S2_Cause2 S1_Sol1 Increase time/temp. Check reagents. S1_Cause1->S1_Sol1 S1_Sol2 Adjust stoichiometry. Lower temperature. S1_Cause2->S1_Sol2 S2_Sol1 Increase reflux time. Use saponification. S2_Cause1->S2_Sol1 S2_Sol2 Use milder conditions. Cool during acidification. S2_Cause2->S2_Sol2

References

"purification methods for 4,5-Dihydrofuran-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-Dihydrofuran-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The most effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For thermally stable compounds, vacuum distillation can also be a viable option, although care must be taken to avoid decomposition.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials, residual solvents from the synthesis, by-products from side reactions, and decomposition products. Given its structure, potential by-products could include compounds formed from ring-opening or polymerization, as well as colored, tarry substances. For related furan carboxylic acids, inorganic salts remaining from pH adjustments are also common.[1]

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration is typically due to the presence of high molecular weight, colored, or tarry impurities.[1] To address this, you can modify the recrystallization process by adding activated charcoal to the hot solution to adsorb these impurities before filtration.[1]

Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too rapid. To resolve this, try increasing the volume of the recrystallization solvent to prevent oversaturation and allow the solution to cool more slowly.[2]

Q5: I am observing significant streaking/smearing of my compound on the TLC plate during column chromatography. How can I improve the separation?

A5: Streaking of carboxylic acids on silica gel is common due to interactions between the acidic proton and the stationary phase. To mitigate this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[3] This will help to keep the carboxylic acid in its protonated, less polar form, leading to sharper bands.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Purified Product - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The solution was not cooled sufficiently.- Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation.
Product is Still Impure After Recrystallization - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the product and the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a small amount of cold, fresh solvent.- Perform a second recrystallization with a different solvent system.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the solution's surface.[4]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compound from Impurities - The eluent system is not optimized.- The column was not packed properly.- Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.- Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is Not Eluting from the Column - The eluent is not polar enough to move the carboxylic acid.- The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of a polar solvent like methanol or ethyl acetate).- As mentioned, add a small amount of acetic or formic acid to the eluent.[3]
Compound Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent system.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated.[4] Based on the polarity of the target molecule, consider solvents such as water, ethanol, methanol, or mixtures like ethanol/water.[5]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., mixtures of hexanes and ethyl acetate with 1% acetic acid) to determine the best solvent system for separation.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by applying gentle air pressure.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry recryst_end Pure Product dry->recryst_end

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic cluster_recrystallization_issues Recrystallization cluster_chromatography_issues Column Chromatography start Purification Issue low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out still_impure Still Impure? start->still_impure streaking Streaking on TLC? start->streaking no_elution No Elution? start->no_elution sol_1 Use Less Solvent low_recovery->sol_1 sol_2 Change Solvent low_recovery->sol_2 sol_3 Cool Longer low_recovery->sol_3 sol_4 Increase Solvent Volume oiling_out->sol_4 sol_5 Cool Slower oiling_out->sol_5 sol_6 Cool Slower still_impure->sol_6 sol_7 Wash Crystals still_impure->sol_7 sol_8 Repeat Recrystallization still_impure->sol_8 sol_9 Add Acid to Eluent streaking->sol_9 sol_10 Increase Eluent Polarity no_elution->sol_10 sol_11 Add Acid to Eluent no_elution->sol_11

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 4,5-Dihydrofuran-3-carboxylic acid?

A common approach to synthesizing substituted dihydrofurans involves the cyclization of a suitably functionalized precursor. While a specific, optimized protocol for this compound is not detailed in the provided literature, a plausible route could involve the intramolecular cyclization of a γ-hydroxy-α,β-unsaturated ester, followed by hydrolysis.

Q2: My reaction is resulting in a low yield. What are the likely causes?

Low yields in furan and dihydrofuran syntheses can stem from several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] Mechanical losses during the workup phase can also contribute to lower yields, so minimizing transfers between flasks and ensuring efficient extraction is important.[1] Additionally, the product may be degrading under the reaction or workup conditions, especially if strong acids or bases are used.[1]

Q3: I am observing the formation of a dark, viscous polymer in my reaction. What is causing this and how can I prevent it?

Polymerization is a frequent side reaction in furan chemistry, often catalyzed by acidic conditions.[1] Furan and its derivatives are known to be sensitive to acid, which can lead to the formation of dark, intractable polymers.[1] To mitigate this, it is advisable to conduct the reaction under neutral or slightly basic conditions if possible. If acidic conditions are necessary, they should be carefully controlled, and exposure of the product to acid during workup should be minimized.

Q4: What are common side reactions to be aware of during the synthesis of dihydrofurans?

Besides polymerization, other side reactions can include over-reduction of the furan ring if hydrogenation is involved, or ring-opening reactions.[1][2] The choice of catalyst and the fine-tuning of reaction conditions such as temperature and pressure are critical for improving selectivity and minimizing unwanted side products.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor reaction progress with TLC. Consider extending the reaction time or moderately increasing the temperature.[1]
Mechanical losses during workup.Ensure efficient extraction with an appropriate solvent and minimize transfers between flasks.[1]
Product degradation.Avoid strongly acidic or basic conditions during workup. Purify the product promptly after synthesis.[1]
Polymer Formation Acidic reaction or workup conditions.If the reaction allows, use neutral or slightly basic conditions. Minimize the use of strong acids during workup.[1]
Presence of Starting Material in Product Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Deactivated reagent/catalyst.Use fresh reagents and catalysts.
Formation of Unidentified Byproducts Side reactions due to temperature.Optimize the reaction temperature; excessively high temperatures can lead to degradation and side product formation.[2]
Incorrect stoichiometry.Carefully verify the molar ratios of all reactants and catalysts.

Experimental Protocols

The following is a hypothetical, generalized protocol for the synthesis of this compound. This protocol should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate

  • Materials:

    • Appropriate γ-hydroxy-α,β-unsaturated ester precursor

    • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)

    • Anhydrous solvent (e.g., Toluene or Ethanol)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the γ-hydroxy-α,β-unsaturated ester in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the catalyst to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 4,5-dihydrofuran-3-carboxylate.

    • Purify the crude product by column chromatography.

Protocol 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 4,5-dihydrofuran-3-carboxylate

    • Aqueous base (e.g., Sodium Hydroxide or Lithium Hydroxide)

    • Methanol or Tetrahydrofuran

    • Hydrochloric acid (e.g., 1M)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ethyl 4,5-dihydrofuran-3-carboxylate in a mixture of methanol or THF and the aqueous base.

    • Stir the mixture at room temperature and monitor the hydrolysis by TLC.

    • Once the starting material is consumed, remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: γ-hydroxy-α,β-unsaturated ester cyclization Intramolecular Cyclization (Acid or Base Catalyst) start->cyclization purification1 Workup & Purification cyclization->purification1 ester Ethyl 4,5-Dihydrofuran-3-carboxylate hydrolysis Hydrolysis (Aqueous Base) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification2 Workup & Purification acidification->purification2 product Final Product: This compound purification1->ester purification2->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Flowchart for Synthesis start Problem Encountered low_yield Low Yield? start->low_yield polymer Polymer Formation? low_yield->polymer No incomplete_reaction Check for Incomplete Reaction (Monitor by TLC) low_yield->incomplete_reaction Yes polymer->start No acidic_cond Are Conditions Acidic? polymer->acidic_cond Yes extend_time Extend Reaction Time / Increase Temp incomplete_reaction->extend_time workup_loss Review Workup Procedure (Minimize Transfers) incomplete_reaction->workup_loss degradation Consider Product Degradation (Use Milder Conditions) workup_loss->degradation neutralize Use Neutral/Slightly Basic Conditions or Minimize Acid Exposure acidic_cond->neutralize

References

Technical Support Center: Preparation of 4,5-Dihydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Dihydrofuran-3-carboxylic acid. The following information is based on a plausible synthetic route and addresses potential challenges to help optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step synthetic sequence: formation of an intermediate ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate

Q1: My reaction yield for the ethyl ester intermediate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of ethyl 4,5-dihydrofuran-3-carboxylate can be attributed to several factors. Below is a table outlining common causes and recommended troubleshooting actions.

Potential CauseRecommended Troubleshooting Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Consider extending the reaction time or moderately increasing the temperature.
Side Reactions - Use freshly distilled starting materials to minimize impurities that could lead to side products. - Maintain strict temperature control, as higher temperatures may promote undesired pathways. - Ensure the base is added slowly and at the appropriate temperature to control the reaction's exothermicity.
Sub-optimal Reagent Stoichiometry - Accurately measure and verify the molar ratios of all reactants and the catalyst.
Moisture Contamination - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.

Q2: I am observing significant formation of a byproduct that appears to be a dimer or polymer. How can I minimize this?

A2: Dimerization or polymerization can occur through intermolecular reactions of the starting materials or intermediates. To mitigate this:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

  • Slow Addition: Adding one of the key reagents slowly over a period of time can help maintain a low instantaneous concentration, further discouraging polymerization.

  • Temperature Control: Ensure the reaction temperature is not too high, as this can accelerate undesirable side reactions.

Step 2: Hydrolysis of Ethyl 4,5-Dihydrofuran-3-carboxylate

Q3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. What should I do?

A3: Incomplete hydrolysis is a common issue. Consider the following adjustments:

Potential CauseRecommended Troubleshooting Action
Insufficient Reaction Time or Temperature - Extend the reaction time and monitor completion via TLC, looking for the disappearance of the starting ester spot. - If the reaction is sluggish, a modest increase in temperature may be necessary.
Inadequate Amount of Base - Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For esters, it is common to use a slight excess.
Phase Transfer Issues - If using a biphasic system (e.g., aqueous base and an organic solvent), ensure vigorous stirring to maximize the interfacial area. - The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial.

Q4: I am concerned about potential ring-opening of the dihydrofuran ring during hydrolysis. Is this a risk and how can I avoid it?

A4: The dihydrofuran ring can be susceptible to opening under harsh acidic or basic conditions, especially at elevated temperatures. To minimize this risk:

  • Mild Conditions: Use milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

  • Careful Acidification: During the workup, add the acid slowly and at a low temperature (e.g., 0 °C) to protonate the carboxylate and precipitate the product without causing degradation.

Frequently Asked Questions (FAQs)

Q5: What are the most common impurities I should expect in my crude this compound?

A5: Common impurities may include:

  • Unreacted starting materials.

  • The intermediate ethyl ester from incomplete hydrolysis.

  • Byproducts from side reactions, such as ring-opened products or polymers.

  • Residual solvent from the reaction or workup.

Q6: What purification methods are recommended for this compound?

A6: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline final product. A suitable solvent system should be determined experimentally.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is a good starting point.

  • Acid-Base Extraction: An aqueous workup involving extraction with a base to dissolve the carboxylic acid, followed by washing the aqueous layer with an organic solvent to remove neutral impurities, and subsequent re-acidification and extraction can be a very effective purification step.

Experimental Protocols

Hypothetical Synthesis of this compound

Step 1: Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-(2-hydroxyethoxy)acetoacetate (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 4,5-dihydrofuran-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 4,5-dihydrofuran-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow start Start ester_synthesis Synthesis of Ethyl 4,5-Dihydrofuran-3-carboxylate start->ester_synthesis ester_workup Aqueous Workup and Extraction ester_synthesis->ester_workup ester_purification Purification of Ester (Distillation/Chromatography) ester_workup->ester_purification hydrolysis Hydrolysis of Ester ester_purification->hydrolysis acid_workup Acidification and Extraction hydrolysis->acid_workup purification Purification of Carboxylic Acid (Recrystallization) acid_workup->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

side_reactions SM Starting Materials Intermediate Desired Intermediate (Ethyl 4,5-Dihydrofuran-3-carboxylate) SM->Intermediate Intramolecular Cyclization Polymer Polymerization/ Dimerization SM->Polymer Intermolecular Reaction Product Final Product (this compound) Intermediate->Product Hydrolysis RingOpening Ring-Opened Product Product->RingOpening Harsh Conditions

Caption: Potential side reactions in the synthesis of this compound.

troubleshooting_guide problem Low Yield or Impure Product check_sm Check Purity of Starting Materials problem->check_sm check_conditions Verify Reaction Conditions (Temp., Time, Atmosphere) problem->check_conditions check_stoichiometry Confirm Reagent Stoichiometry problem->check_stoichiometry purification_method Optimize Purification Method problem->purification_method sub_check_sm Distill/Recrystallize Starting Materials check_sm->sub_check_sm sub_check_conditions Adjust Temp./Time, Ensure Inert Atmosphere check_conditions->sub_check_conditions sub_purification Try Recrystallization, Chromatography, or Acid-Base Extraction purification_method->sub_purification

Caption: Logical troubleshooting guide for synthesis issues.

"stability of 4,5-Dihydrofuran-3-carboxylic acid under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Dihydrofuran-3-carboxylic acid Stability

This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. It includes troubleshooting advice for experimental studies and answers to frequently asked questions regarding the handling and storage of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving this compound.

Question: We are observing significant degradation of this compound in our aqueous formulation at low pH. What is the likely cause?

Answer: this compound is susceptible to acid-catalyzed hydrolysis. The dihydrofuran ring contains an enol ether-like linkage which is prone to cleavage under acidic conditions. The likely degradation pathway involves protonation of the oxygen atom in the ring, followed by nucleophilic attack by water, leading to ring-opening. This can result in the formation of various degradation products. It is advisable to maintain a pH closer to neutral if the application allows, or to conduct a pH-stability profile to identify the optimal pH range.

Question: Our sample of this compound shows a loss of purity over time, even when stored at the recommended temperature. What could be the reason?

Answer: Besides temperature, other factors can influence the stability of this compound. One possibility is exposure to light or air. The double bond in the dihydrofuran ring can be susceptible to oxidation, which can be initiated by light or the presence of oxygen. It is recommended to store the compound in a tightly sealed container, protected from light, and to consider flushing the container with an inert gas like nitrogen or argon before sealing. Some safety data sheets suggest the possibility of peroxide formation, so periodic testing for peroxides might be necessary, especially for older samples.

Question: We are conducting forced degradation studies and are seeing multiple degradation peaks in our HPLC analysis under oxidative conditions. What are the potential degradation products?

Answer: Under oxidative stress, such as exposure to hydrogen peroxide, this compound can undergo several reactions. The double bond is a likely site of oxidation, which could lead to the formation of epoxides or ring-opening products. The carboxylic acid group itself is generally stable to oxidation, but the dihydrofuran ring is more susceptible. The multiple peaks you are observing could correspond to various oxidized and ring-cleaved derivatives.

Question: During thermal stress testing, we observed a change in the physical appearance of our solid sample (e.g., discoloration). What does this indicate?

Answer: A change in color or physical appearance upon heating can indicate thermal decomposition. For this compound, this could involve decarboxylation (loss of CO2) from the carboxylic acid group, or polymerization initiated by heat. It is important to correlate this physical change with analytical data (e.g., HPLC, mass spectrometry) to identify the degradation products and determine the degradation pathway.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place. Depending on the supplier, storage at room temperature or refrigerated conditions (4°C) is advised.[1][2][3] For long-term storage, refrigeration is generally preferable to minimize potential degradation.

Is this compound sensitive to light?

What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and reducing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

How can I assess the stability of this compound in my specific formulation?

To assess the stability in your formulation, it is recommended to conduct forced degradation studies. This involves subjecting the compound in your formulation to stress conditions such as heat, light, humidity, and different pH values.[5][6] The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for conducting these studies.[3][4][7][8][9]

Data on Stability

Specific quantitative stability data for this compound is not extensively available in the public domain. Researchers are encouraged to generate their own stability data based on their specific experimental conditions and formulations. The following table can be used as a template to record the results of such studies.

Stress ConditionTime PointTemperature (°C)Relative Humidity (%)Assay (% of Initial)Appearance of SampleDegradation Products (% Peak Area)
Acidic (e.g., 0.1 M HCl)0 hr25N/A100Clear Solution0
24 hr25N/A
48 hr25N/A
Basic (e.g., 0.1 M NaOH)0 hr25N/A100Clear Solution0
24 hr25N/A
48 hr25N/A
Oxidative (e.g., 3% H₂O₂)0 hr25N/A100Clear Solution0
24 hr25N/A
48 hr25N/A
Thermal (Solid State)0 days6075100White Powder0
7 days6075
14 days6075
Photostability (Solid)0 hr25N/A100White Powder0
(ICH Q1B)25N/A

Experimental Protocols

Forced Degradation Studies Protocol

These protocols are based on general guidelines for forced degradation studies and should be adapted to your specific experimental setup.

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze it by a stability-indicating method like HPLC.

2. Basic Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature or an elevated temperature for a specific duration.

  • At each time point, take a sample, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and perform analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Keep the mixture at room temperature, protected from light, for a set time.

  • Analyze the samples at different time intervals.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a suitable container.

  • Store the container in a stability chamber at a high temperature (e.g., 60°C or 80°C) and controlled humidity (e.g., 75% RH).

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.

5. Photostability Testing:

  • Expose a sample of the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, analyze both the light-exposed and dark control samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid Compound thermal Thermal prep_solid->thermal photo Photolytic prep_solid->photo prep_solution Solution of Compound acid Acidic Hydrolysis prep_solution->acid base Basic Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation prep_solution->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc ms Mass Spectrometry hplc->ms characterization Characterization of Degradants ms->characterization

Caption: Experimental Workflow for Forced Degradation Studies.

hydrolytic_degradation start 4,5-Dihydrofuran- 3-carboxylic acid intermediate Protonated Intermediate start->intermediate H+ (Acidic) or OH- (Basic) ring_opened Ring-Opened Product (e.g., a hydroxy ketone) intermediate->ring_opened + H2O

Caption: Hypothetical Hydrolytic Degradation Pathway.

oxidative_degradation start This compound epoxide Epoxide Intermediate start->epoxide [O] ring_cleavage Ring Cleavage Products start->ring_cleavage Stronger [O] diol Diol Product epoxide->diol Hydrolysis

Caption: Hypothetical Oxidative Degradation Pathways.

References

Technical Support Center: Synthesis of Dihydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dihydrofuran derivatives in their synthesis experiments.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Dihydrofuran Synthesis

Q1: I am not getting the desired dihydrofuran product, or the yield is very low in my Palladium-catalyzed reaction. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in Palladium-catalyzed synthesis of dihydrofuran derivatives, such as through Heck arylation, can stem from several factors. A systematic troubleshooting approach is crucial for identifying and resolving the issue.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low/No Yield Observed check_reagents Verify Reagent Quality and Purity (Starting materials, solvents, catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, time, atmosphere) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, purified reagents. Ensure anhydrous solvents. check_reagents->sol_reagents optimize_catalyst Optimize Catalyst System (Precursor, ligand, base) check_conditions->optimize_catalyst Conditions Correct sol_conditions Adjust temperature. Increase reaction time. Ensure inert atmosphere (N2 or Ar). check_conditions->sol_conditions check_workup Investigate Workup Procedure (Extraction, purification) optimize_catalyst->check_workup Optimization Attempted sol_catalyst Screen different Pd precursors (see Table 1). Test various ligands. Optimize base and solvent. optimize_catalyst->sol_catalyst success Improved Yield check_workup->success Workup Optimized sol_workup Ensure complete extraction. Check for product loss during chromatography. check_workup->sol_workup

Caption: Troubleshooting workflow for low yield in Pd-catalyzed dihydrofuran synthesis.

Key Optimization Parameters:

  • Palladium Precursor: The choice of the palladium precursor can significantly impact the reaction's efficiency. Different precursors exhibit varying activities.[1]

  • Ligands: For challenging arylations, bulky, electron-rich phosphine ligands can be effective. The ligand-to-palladium ratio is also a critical parameter to optimize.

  • Base: The selection of the base is important. Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used.[1]

  • Solvent: The solvent can influence the solubility of reagents and the reaction kinetics. Dichloromethane (CH₂Cl₂), and Dimethylformamide (DMF) are common choices.

  • Temperature: Reaction temperatures should be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.

Data Presentation: Effect of Palladium Precursor on Yield

The following table summarizes the conversion of iodobenzene in the Heck arylation of 2,3-dihydrofuran using different palladium precursors.[1]

Palladium PrecursorBaseSolventTemperature (°C)Conversion of Iodobenzene (%)
Pd₂(dba)₃K₂CO₃DMF70Low
Pd(acac)₂K₂CO₃DMF70Moderate
[PdCl(allyl)]₂K₂CO₃DMF70Up to 74.5
PdCl₂(PPh₃)₂K₂CO₃DMF7038.5

Data adapted from a study on Heck arylation of 2,3-dihydrofuran.[1]

Issue 2: Formation of Side Products in Dihydrofuran Synthesis

Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired dihydrofuran derivative. How can I improve the selectivity?

A2: The formation of side products is a common challenge in organic synthesis. In the context of dihydrofuran synthesis, particularly through palladium-catalyzed reactions, common side products include dehalogenated arenes and oxidized alcohols.[2] In silver-promoted oxidative coupling, undesired products can form with longer reaction times.[3]

Strategies to Enhance Selectivity:

  • Optimize Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing side reactions. For instance, in the silver(I)-promoted oxidative coupling of methyl p-coumarate, reducing the reaction time from 20 hours to 4 hours was found to maintain good conversion and selectivity.[3]

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to undesired side reactions.

  • Choice of Oxidant (for oxidative coupling): In reactions that require an oxidant, its choice and concentration are critical. For the synthesis of dihydrobenzofuran neolignans, silver(I) oxide (Ag₂O) at 0.5 equivalents was found to be the most efficient oxidant.[3]

  • Use of Additives: In some Heck reactions, the addition of silver salts can reduce alkene isomerization, a common side reaction, by facilitating reductive elimination.[4]

  • Ligand Selection: The choice of ligand in palladium-catalyzed reactions can significantly influence selectivity. Experiment with different ligands to find one that favors the desired reaction pathway.

Logical Workflow for Minimizing Side Products:

SideProductTroubleshooting start Side Product Formation Observed analyze_side_products Identify Side Products (e.g., via NMR, GC-MS) start->analyze_side_products optimize_time Optimize Reaction Time (Monitor via TLC/GC) analyze_side_products->optimize_time adjust_stoichiometry Adjust Reactant Stoichiometry optimize_time->adjust_stoichiometry Side products persist success Improved Selectivity optimize_time->success Time optimization sufficient modify_reagents Modify Reagents (e.g., change oxidant, add additives) adjust_stoichiometry->modify_reagents Still seeing side products adjust_stoichiometry->success Stoichiometry adjustment sufficient modify_reagents->success Optimization successful

Caption: A logical workflow for troubleshooting and minimizing side product formation.

Frequently Asked Questions (FAQs)

Q3: What are the key factors to consider when choosing a palladium catalyst for dihydrofuran synthesis?

A3: The choice of the palladium catalyst is critical for a successful reaction. Consider the following:

  • Palladium Precursor: As shown in Table 1, different palladium precursors can have a significant effect on the reaction outcome.[1] Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂ are common choices.

  • Ligand: The ligand stabilizes the palladium center and influences its reactivity and selectivity. Phosphine-based ligands are widely used. The choice of ligand can affect the electronic and steric environment around the palladium, which in turn affects the reaction.

  • Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is used. For difficult reactions, a higher catalyst loading might be necessary, but this should be optimized to balance cost and efficiency.

Q4: How can I optimize the reaction conditions for a silver-promoted oxidative coupling to synthesize dihydrobenzofurans?

A4: The silver-promoted oxidative coupling is a powerful method for synthesizing dihydrobenzofuran derivatives. Key parameters to optimize include:

  • Oxidant: Silver(I) oxide (Ag₂O) is a commonly used and effective oxidant. The stoichiometry of the oxidant is crucial; for example, 0.5 equivalents of Ag₂O has been shown to be efficient.[3]

  • Solvent: Acetonitrile has been reported as a "greener" and effective solvent for this reaction, providing a good balance between conversion and selectivity.[3]

  • Temperature: These reactions are often run at room temperature. However, optimizing the temperature can be beneficial. While lower temperatures (0 °C) may decrease conversion and selectivity, reflux conditions might improve conversion but can also lead to side reactions if the reaction time is extended.[3]

  • Reaction Time: The optimal reaction time should be determined experimentally. A study showed that reducing the reaction time from 20 to 4 hours did not significantly impact the conversion and selectivity.[3]

Data Presentation: Optimization of Silver-Promoted Oxidative Coupling

The following table summarizes the effect of different conditions on the synthesis of dihydrobenzofuran neolignans.

Oxidant (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Ag₂O (0.5)AcetonitrileRoom Temp4GoodGood
Ag₂O (0.5)AcetonitrileReflux (85)4GoodGood
Ag₂O (0.5)Acetonitrile020DecreasedDecreased
Ag₂O (0.5)Benzene/AcetoneRoom Temp20-31 (Yield)

Data compiled from studies on the synthesis of dihydrobenzofuran neolignans.[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran

This protocol is adapted from a published procedure for the Heck arylation of 2,3-dihydrofuran with iodobenzene.[1]

Materials:

  • Palladium precursor (e.g., [PdCl(allyl)]₂)

  • Base (e.g., K₂CO₃ or NaOAc)

  • Solvent (e.g., DMF)

  • Iodobenzene (PhI)

  • 2,3-Dihydrofuran (DHF)

  • Internal standard (e.g., mesitylene)

  • Schlenk tube (50 mL)

  • Nitrogen or Argon source

Procedure:

  • To a 50 mL Schlenk tube under an inert atmosphere (N₂ or Ar), add the base (4.34 mmol) and the palladium precursor (0.0356 mmol, 1 mol%).

  • Add the solvent (DMF, 6 mL).

  • Add iodobenzene (0.4 mL, 3.57 mmol) and 2,3-dihydrofuran (0.7 mL, 8.59 mmol) to the reaction mixture.

  • Add the internal standard (mesitylene, 0.15 mL).

  • Place the reaction mixture in a preheated oil bath at 70 °C and stir for 2 hours.

  • After 2 hours, quench the reaction by adding water (5 mL).

  • Extract the organic products with diethyl ether (3 x 5 mL).

  • Analyze the combined organic layers by GC-FID to determine the conversion and yield.

Experimental Workflow:

HeckReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Weigh Base and Pd Precursor add_solvent Add Solvent (DMF) prep_reagents->add_solvent add_reactants Add PhI and DHF add_solvent->add_reactants add_standard Add Internal Standard add_reactants->add_standard heat_stir Heat at 70°C for 2h add_standard->heat_stir quench Quench with Water heat_stir->quench extract Extract with Et₂O quench->extract analyze Analyze by GC-FID extract->analyze

Caption: A step-by-step workflow for the Pd-catalyzed Heck arylation of 2,3-dihydrofuran.

Protocol 2: Silver-Promoted Oxidative Coupling for Dihydrobenzofuran Synthesis

This generalized protocol is based on optimized conditions reported for the synthesis of dihydrobenzofuran neolignans.[3]

Materials:

  • Substrate (e.g., methyl p-coumarate or methyl ferulate)

  • Silver(I) oxide (Ag₂O)

  • Solvent (e.g., Acetonitrile)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • In a reaction flask, dissolve the substrate (1 equivalent) in acetonitrile.

  • Add silver(I) oxide (0.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by taking aliquots at predetermined times and analyzing them by GC-FID after filtration and dilution.

  • Upon completion, filter the reaction mixture to remove the oxidant.

  • The filtrate containing the product can then be subjected to further purification steps, such as column chromatography.

Key Factors Influencing Yield:

DihydrofuranYieldFactors cluster_pd Palladium-Catalyzed Synthesis cluster_ag Silver-Promoted Synthesis yield Dihydrofuran Yield pd_catalyst Pd Precursor yield->pd_catalyst ligand Ligand yield->ligand base Base yield->base oxidant Oxidant (Ag₂O) yield->oxidant solvent Solvent yield->solvent time Reaction Time yield->time temp Temperature yield->temp

Caption: Key factors influencing the yield in both Pd-catalyzed and Ag-promoted synthesis.

References

Technical Support Center: Purification of Crude 4,5-Dihydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4,5-Dihydrofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and decomposition products. Depending on the synthetic route, these may include residual solvents, starting materials like γ-butyrolactone or ethyl 3,3-diethoxypropanoate, and potentially colored polymeric materials. In oxidation reactions, partially oxidized intermediates such as aldehydes can also be present as impurities.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for carboxylic acids like this compound are recrystallization, acid-base extraction, and column chromatography.[2][3][4] The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity.[4] Other common methods include Nuclear Magnetic Resonance (NMR) spectroscopy to identify the compound and any impurities, and melting point analysis, where a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise.

Problem: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.

  • Cause: The solvent is too non-polar for the carboxylic acid.

  • Solution:

    • Select a more polar solvent. For carboxylic acids, solvents like water, ethanol, or mixtures containing them are often good choices.[5]

    • Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again and then allow it to cool slowly.

Problem: The compound oils out instead of forming crystals upon cooling.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Solution:

    • Lower the cooling temperature. Use an ice bath or refrigerator to induce crystallization.

    • Add a seed crystal to initiate crystallization.

    • Redissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.

    • Consider a different solvent or a solvent mixture.

Problem: Poor recovery of the purified compound.

  • Cause: The compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Use a minimal amount of hot solvent to dissolve the crude product.

    • Cool the solution for a longer period or at a lower temperature to maximize crystal formation.

    • Partially evaporate the solvent to increase the concentration of the compound before cooling.

    • Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature).

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds. Can be slow to evaporate.
EthanolHigh78Often a good choice for carboxylic acids.
MethanolHigh65Similar to ethanol but more volatile.
Ethyl AcetateMedium77Good for moderately polar compounds.
TolueneLow111Useful for less polar compounds or as a co-solvent.
HexaneLow69Typically used as a "poor" solvent in a solvent pair.
Acid-Base Extraction Issues

This technique separates the acidic product from neutral or basic impurities.

Problem: Incomplete extraction of the carboxylic acid into the aqueous basic layer.

  • Cause: The pH of the aqueous solution is not high enough to deprotonate the carboxylic acid fully.

  • Solution:

    • Use a stronger base (e.g., switch from sodium bicarbonate to sodium hydroxide).

    • Ensure thorough mixing of the organic and aqueous layers to facilitate the acid-base reaction.

    • Perform multiple extractions with the basic solution.

Problem: Emulsion formation at the interface of the organic and aqueous layers.

  • Cause: Vigorous shaking or the presence of surfactants.

  • Solution:

    • Allow the mixture to stand for a longer period.

    • Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to break the emulsion.

    • Filter the mixture through a pad of Celite.

Problem: Low yield after acidification and product isolation.

  • Cause: The carboxylic acid salt is partially soluble in the aqueous layer, or the pH after acidification is not low enough to fully protonate the carboxylate.

  • Solution:

    • Cool the aqueous solution in an ice bath after acidification to decrease the solubility of the product.

    • Ensure the pH is sufficiently acidic (pH 2-3) by testing with pH paper.[4]

    • If the product does not precipitate, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

Column Chromatography Issues

Chromatography is used for separating complex mixtures or for achieving very high purity.

Problem: Poor separation of the product from impurities.

  • Cause: Incorrect choice of stationary phase or mobile phase.

  • Solution:

    • Stationary Phase: Silica gel is commonly used for carboxylic acids.

    • Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce tailing of the carboxylic acid spot on the TLC plate and improve peak shape during column chromatography.

    • Perform Thin Layer Chromatography (TLC) first to determine the optimal eluent system.

Problem: The compound streaks on the TLC plate or column.

  • Cause: The compound is interacting too strongly with the stationary phase, or the sample is overloaded.

  • Solution:

    • Add a small percentage of a polar solvent like methanol or an acid like acetic acid to the eluent.

    • Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column.

    • Do not overload the column with too much crude material.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient, often with 0.1-1% Acetic Acid
Monitoring TLC with UV visualization and/or staining (e.g., potassium permanganate)[6]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH) two to three times. The carboxylate salt will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral or basic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH ~2), causing the carboxylic acid to precipitate.[4][7]

  • Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Visual Guides

Purification_Workflow crude Crude 4,5-Dihydrofuran- 3-carboxylic Acid dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction  Major Impurities recrystallization Recrystallization dissolve->recrystallization  Minor Impurities chromatography Column Chromatography dissolve->chromatography  Complex Mixture pure_product Pure Product extraction->pure_product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt no_dissolve Doesn't Dissolve? start->no_dissolve oiling_out Compound Oils Out? poor_recovery Poor Recovery? oiling_out->poor_recovery No sol2 Cool slower Add seed crystal oiling_out->sol2 Yes success Successful Crystallization poor_recovery->success No sol3 Use less solvent Evaporate some solvent poor_recovery->sol3 Yes no_dissolve->oiling_out No sol1 Use more polar solvent or solvent pair no_dissolve->sol1 Yes sol1->start sol2->start sol3->start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Scale-Up of 4,5-Dihydrofuran-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5-Dihydrofuran-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise when transitioning from laboratory-scale to pilot or production-scale synthesis.

Issue 1: Decreased Yield and Purity at Larger Scale

  • Q1: We observed a significant drop in yield and an increase in impurities after scaling the reaction from a 1L flask to a 50L reactor. What are the potential causes?

    • A1: Scaling up chemical reactions is not merely a matter of increasing reagent volumes. Several hidden variables can impact reaction outcomes.[1] Key factors include:

      • Inadequate Heat Transfer: Exothermic reactions can develop localized hot spots in large reactors if the cooling system isn't efficient enough, leading to side reactions and degradation of the product.[1] Conversely, endothermic reactions may not reach the optimal temperature uniformly.

      • Poor Mixing Efficiency: The mixing dynamics in a large, mechanically stirred reactor are vastly different from a magnetically stirred flask. "Dead zones" can form where reagents are not adequately mixed, leading to localized concentration spikes and incomplete reactions.[1]

      • Mass Transfer Limitations: In reactions involving multiple phases (e.g., gas-liquid, liquid-liquid), the rate of transfer of reactants between phases can become the limiting factor at a larger scale, slowing down the reaction and affecting yield.[2]

      • Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant sources of impurities in a larger batch, complicating purification.[1]

  • Q2: How can we diagnose the root cause of our decreased yield?

    • A2: A systematic approach is required. We recommend implementing Process Analytical Technology (PAT) to monitor critical parameters in real-time.[2]

      • Thermal Mapping: Use multiple temperature probes to check for thermal gradients within the reactor. A significant temperature difference between the reactor wall and the center indicates a heat transfer problem.[1]

      • Reaction Sampling: Take samples from different locations within the reactor (top, bottom, near stirrer) at various time points. Analyze them via HPLC or GC to check for homogeneity and reaction progress.

      • Stirrer and Baffle Evaluation: Consult with a chemical engineer to ensure the stirrer type, speed (RPM), and baffling are appropriate for the reactor geometry and reaction viscosity to avoid dead zones.[1]

Issue 2: Purification and Isolation Challenges

  • Q1: Our standard lab-scale crystallization protocol is not working effectively at the pilot scale; the product precipitates as an oil or with low purity. Why is this happening?

    • A1: Crystallization is highly sensitive to scale. The rate of cooling has a profound impact on crystal size and purity. Large vessels cool much more slowly and unevenly than small flasks, which can lead to different crystal habits or the trapping of impurities.[3] The presence of amplified impurities from the scale-up reaction can also inhibit proper crystal formation, sometimes resulting in a "solid solution" where the impurity is incorporated into the crystal lattice.[4]

  • Q2: What steps can we take to optimize our large-scale purification protocol?

    • A2: We recommend the following strategies for improving large-scale purification of carboxylic acids:

      • Controlled Cooling: Implement a programmed cooling profile instead of allowing the reactor to cool naturally. A slower, linear cooling rate often yields larger, purer crystals.

      • Seeding: Introduce a small quantity of high-purity seed crystals at the point of supersaturation to encourage controlled crystal growth.

      • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to induce crystallization, which can sometimes provide better control than cooling alone.

      • Acid Precipitation: An alternative to cooling crystallization is acid precipitation. Dissolve the crude product in a basic aqueous solution to form the soluble carboxylate salt, filter out any insoluble impurities, and then re-precipitate the purified carboxylic acid by slowly adding acid (e.g., HCl) to lower the pH to 2-3.[3] This method is often robust and scalable.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary regulatory considerations when scaling up production?

    • A1: All manufacturing processes must adhere to Good Manufacturing Practices (GMP). It is crucial to document all reaction parameters, validate cleaning procedures for equipment, and ensure that all materials of construction are compatible with cGMP guidelines.[1] Regulatory agencies like the FDA require manufacturers to demonstrate that the process is reproducible and that the product is consistent from batch to batch.[2]

  • Q2: How does supply chain management impact scale-up?

    • A2: As production volume increases, so does the demand for raw materials. Variability in the quality of starting materials from different suppliers or batches can disrupt the manufacturing process.[2] It is essential to establish strong relationships with qualified suppliers, implement rigorous quality control for incoming materials, and consider diversifying sourcing options to mitigate risk.[2]

  • Q3: Are there greener or more sustainable synthesis routes to consider for large-scale production?

    • A3: Yes, biological and biocatalytic methods are emerging as alternatives to traditional chemical synthesis, which often rely on harsh conditions.[5] For example, whole-cell biocatalysts have been engineered to produce similar furan-based dicarboxylic acids under mild conditions.[6] While these technologies are still developing, they offer potential advantages in reducing hazardous waste and energy consumption at an industrial scale.[5]

Data Presentation: Illustrative Scale-Up Parameters

The following table presents representative data illustrating how key parameters and results might change during the scale-up of a generic carboxylic acid synthesis. Specific values for this compound production will depend on the exact synthetic route.

ParameterLab Scale (1L)Pilot Scale (50L)Production Scale (500L)
Batch Size 50 g2.5 kg25 kg
Stirring Method Magnetic Stir BarMechanical ImpellerMechanical Impeller
Heating/Cooling Mantle/Ice BathJacketed VesselJacketed Vessel w/ Coils
Typical Reaction Time 4 hours6 hours8 hours
Typical Yield 85%75%70%
Initial Purity (Crude) 95%90%88%
Final Purity (Post-Purification) >99%>99%>99%

Experimental Protocols

Note: The following are generalized, representative protocols. Researchers must adapt them based on their specific synthetic route and safety assessments.

Protocol 1: Representative Lab-Scale Synthesis (Illustrative)

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe.

  • Reagents: Charge the flask with the starting materials and solvent under an inert atmosphere (e.g., nitrogen).

  • Reaction: Begin stirring and control the temperature using a heating mantle or cooling bath as required by the specific reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, perform an aqueous workup. This may involve quenching the reaction, separating organic and aqueous layers, and washing the organic layer.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system to yield the final product.

Protocol 2: Key Considerations for Pilot-Scale Synthesis

  • Equipment: Use a 50L glass-lined or stainless steel jacketed reactor equipped with a multi-bladed mechanical stirrer (e.g., pitched-blade turbine), baffles, a condenser, and multiple calibrated temperature and pressure sensors.[1]

  • Reagent Addition: Add reagents via calibrated dosing pumps for better control over reaction rates and temperature, especially for exothermic additions.

  • Heating/Cooling: Utilize the reactor jacket with a thermal control unit to precisely manage the reaction temperature. Account for the time lag in heating and cooling larger volumes.[1]

  • Monitoring: Employ in-situ monitoring tools (PAT), such as real-time pH or temperature probes, to track the reaction's progress and ensure consistency.[1][2]

  • Workup & Isolation: Plan for the handling of larger volumes. Use a filter press or centrifuge for solid isolation instead of lab-scale filtration funnels.

  • Purification: Implement a controlled crystallization process within the reactor by programming the thermal control unit for a slow, linear cooling ramp.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Production lab_synth Lab Synthesis (10-100g) lab_purify Purification Protocol Dev. lab_synth->lab_purify lab_char Full Characterization (>99% Purity) lab_purify->lab_char proc_safety Process Safety Assessment lab_char->proc_safety Success pilot_synth Pilot Synthesis (1-10kg) proc_safety->pilot_synth proc_opt Process Optimization pilot_synth->proc_opt proc_opt->lab_synth Re-develop pilot_purify Scale-Up Purification proc_opt->pilot_purify tech_transfer Technology Transfer pilot_purify->tech_transfer Success gmp_run GMP Production Run tech_transfer->gmp_run release QC Release gmp_run->release

Caption: A typical workflow for scaling chemical synthesis from the lab to production.

Troubleshooting_Yield cluster_chem Chemistry Issues cluster_eng Engineering Issues start Low Yield at Scale raw_mat Raw Material Quality Check start->raw_mat temp Check Thermal Profile start->temp side_react Side Reaction Analysis (GC/MS) raw_mat->side_react qualify_supplier Qualify New Supplier raw_mat->qualify_supplier Impure Materials mix Evaluate Mixing Efficiency temp->mix adjust_cooling Adjust Cooling Rate temp->adjust_cooling Hot Spots Found transfer Assess Mass Transfer mix->transfer change_stirrer Modify Stirrer/RPM mix->change_stirrer Dead Zones Found

Caption: A logical troubleshooting tree for diagnosing low yield during scale-up.

Purification_Workflow start Crude Product Slurry dissolve Dissolve in Basic Aqueous Solution (e.g., NaOH) start->dissolve filter_insol Filter Insoluble Impurities dissolve->filter_insol precipitate Controlled Acidification (e.g., HCl to pH 2-3) filter_insol->precipitate isolate Isolate Solid (Centrifuge/Filter) precipitate->isolate mother_liquor Mother Liquor (Soluble Impurities) precipitate->mother_liquor wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry final_product High-Purity Product dry->final_product

Caption: Workflow for purification of a carboxylic acid via acid precipitation.

References

Technical Support Center: 4,5-Dihydrofuran-3-carboxylic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of 4,5-Dihydrofuran-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental stress conditions?

A1: Based on the chemical structure of this compound, which contains a dihydrofuran ring and a carboxylic acid moiety, several degradation pathways can be anticipated under stress conditions. These include oxidation, hydrolysis, and decarboxylation.

  • Oxidative Degradation: The dihydrofuran ring is susceptible to oxidation, which can lead to ring-opening reactions, forming smaller, more polar compounds such as dicarboxylic acids or hydroxy acids.

  • Hydrolytic Degradation: Under acidic or basic conditions, the enol ether within the dihydrofuran ring can undergo hydrolysis. This would likely open the ring to form a γ-keto acid.

  • Thermal Degradation (Decarboxylation): Heating this compound may induce decarboxylation, leading to the loss of carbon dioxide and the formation of 2,3-dihydrofuran.[1][2][3][4]

Q2: What are the expected major degradation products?

A2: The major degradation products will depend on the specific stress conditions applied. The table below summarizes the expected products from the most probable degradation pathways.

Degradation PathwayStress ConditionExpected Major Degradation Product(s)
OxidationPeroxides, light, airSuccinic acid, Maleic acid
HydrolysisAcidic or basic pH4-oxobutanoic acid
DecarboxylationElevated temperature2,3-dihydrofuran and CO2

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the recommended technique. A reverse-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products. For volatile products like 2,3-dihydrofuran, Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling is more appropriate.[5][6][7][8]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group's ionization is pH-dependent.

    • Solution: Buffer the mobile phase to a pH at least 2 units below the pKa of this compound (if the pKa is known or can be estimated) to ensure it is in its non-ionized form. This typically improves peak shape and retention on a C18 column.

  • Possible Cause 2: Sub-optimal gradient elution. Co-elution of degradation products with the parent compound can occur.

    • Solution: Optimize the gradient profile. Start with a higher aqueous composition in the mobile phase to retain polar degradants and gradually increase the organic solvent percentage to elute the parent compound and less polar species.

Issue 2: Low recovery of the parent compound or degradation products.

  • Possible Cause 1: Adsorption to sample vials or instrument components.

    • Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. Passivate the HPLC system with a strong acid wash followed by a thorough flush with the mobile phase.

  • Possible Cause 2: Volatility of degradation products. If decarboxylation occurs, the resulting 2,3-dihydrofuran is volatile and may be lost during sample preparation.

    • Solution: If decarboxylation is suspected, prepare samples in sealed vials with minimal headspace. For quantitative analysis of volatile products, use headspace GC-MS.[5]

Issue 3: Inconsistent degradation rates in thermal stress studies.

  • Possible Cause: Lack of precise temperature control.

    • Solution: Use a calibrated oven or a thermostatically controlled reaction block. Ensure that the sample vials reach the target temperature before starting the time course. For solution-state studies, pre-heat the solvent to the desired temperature before adding the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 105 °C for 24 hours. For solution-state thermal stress, heat the stock solution at 60 °C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: HPLC-DAD Analytical Method

This method is for the separation and quantification of this compound and its non-volatile degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: Diode-Array Detector (DAD) at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm) and monitoring across a range (e.g., 200-400 nm) to detect degradation products with different chromophores.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent 4,5-Dihydrofuran- 3-carboxylic acid ox_prod1 Succinic acid parent->ox_prod1 H2O2 ox_prod2 Maleic acid parent->ox_prod2 Light/Air hydro_prod 4-oxobutanoic acid parent->hydro_prod H+/H2O or OH- decarb_prod 2,3-dihydrofuran + CO2 parent->decarb_prod Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: 4,5-Dihydrofuran- 3-carboxylic acid sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling prep Sample Preparation (Neutralization, Dilution) sampling->prep analysis HPLC-DAD or GC-MS Analysis prep->analysis data Data Analysis (Peak Integration, Degradant Identification) analysis->data report Report Degradation Profile data->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Analytical Methods for 4,5-Dihydrofuran-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 4,5-Dihydrofuran-3-carboxylic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for monitoring the progress of a reaction involving this compound?

A1: The choice of method depends on your specific requirements. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for non-invasive, real-time monitoring of reaction kinetics and identifying intermediates.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust quantitative technique, ideal for determining the concentration of reactants, products, and byproducts.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the carboxylic acid to make it volatile.[4]

Q2: Do I need to derivatize this compound for analysis?

A2:

  • For NMR: No derivatization is needed, which is a significant advantage for reaction monitoring.[2][5]

  • For HPLC: Derivatization is not always necessary, especially if using a UV detector, as the dihydrofuran ring may provide a sufficient chromophore. However, for fluorescence detection to enhance sensitivity, derivatization is required.[3][6]

  • For GC-MS: Yes, derivatization is almost always mandatory. The carboxylic acid group is too polar and not volatile enough for GC analysis. Common methods include esterification or silylation.[4]

Q3: How can I accurately quantify the conversion of my starting material to this compound?

A3: Quantitative analysis can be achieved using either NMR or HPLC.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard that does not react with the components of the reaction mixture, you can integrate the signals of your product and starting material to determine their relative concentrations and calculate the reaction conversion.[7]

  • HPLC: You can create a calibration curve using standards of known concentrations for your starting material and product. By running a sample of the reaction mixture, you can determine the concentration of each component based on the peak area and the calibration curve.[8]

Q4: Can I use mass spectrometry to monitor my reaction?

A4: Yes. Mass spectrometry (MS), particularly when coupled with a separation technique like LC or GC, is a powerful tool. LC-MS is highly effective for identifying the mass of the product and any intermediates or byproducts directly from the reaction mixture.[1][9] It is especially useful for confirming the identity of compounds and achieving high sensitivity.[3]

Method Selection and Workflow

The following diagram illustrates a general workflow for selecting an appropriate analytical method.

MethodSelection Start Start: Define Analytical Goal Goal What is the primary goal? Start->Goal Quant Quantitative Analysis (e.g., Yield, Purity) Goal->Quant Quantification Qual Qualitative Analysis (e.g., Structure ID, Kinetics) Goal->Qual Identification / Kinetics HPLC HPLC-UV/MS Quant->HPLC Volatile Are byproducts volatile? Quant->Volatile NMR NMR Spectroscopy Qual->NMR End Method Selected HPLC->End NMR->End GCMS_node GC-MS (with derivatization) GCMS_node->End Volatile->HPLC No Volatile->GCMS_node Yes

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions between the acidic analyte and the silica backbone of the column.Add a small amount of acid (e.g., 0.05-0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid.[10]
Column overload.Dilute the sample and reinject.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic-to-aqueous ratio in the mobile phase. Perform a gradient elution to improve separation.
Incorrect column choice.For polar compounds like this, a C18 column is a good start, but an embedded polar group (polar-endcapped) or a phenyl-hexyl column might provide better selectivity.[10]
Retention Time Drift Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure solvents are adequately mixed and degassed.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature (e.g., 30 °C).[8]
No Peak Detected Analyte does not have a strong chromophore at the selected UV wavelength.Check the UV spectrum of this compound to determine its λmax. If UV sensitivity is low, consider derivatization for fluorescence detection or use LC-MS.[6][9]
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
Broad or Tailing Peaks Incomplete derivatization.Optimize the derivatization reaction (time, temperature, reagent stoichiometry). Ensure the sample is completely dry before adding the derivatizing agent, as moisture can quench the reaction.[4]
Thermal decomposition of the analyte in the injector.Lower the injector temperature. Use a gentler injection technique like cool on-column injection if available. Dihydrofuran rings can be thermally sensitive.
Multiple Peaks for a Single Compound Formation of derivatization byproducts.Adjust reaction conditions. Use a different derivatizing agent. For example, if BSTFA is causing issues, try an esterification method.[4]
Low Signal Intensity Poor ionization in the MS source.Ensure the derivatized compound is stable and fragments predictably. Perfluoroalkyl derivatives can sometimes improve fragmentation for identification.[11]
Adsorption in the GC system.Use a deactivated liner and column to minimize active sites.
NMR Troubleshooting
IssuePossible CauseRecommended Solution
Broad Carboxylic Acid Proton Signal (-COOH) Hydrogen exchange with residual water or other exchangeable protons.The -COOH proton signal often appears as a broad singlet around 12 ppm and can be concentration-dependent.[12] To confirm, add a drop of D₂O to the NMR tube; the peak should disappear.
Difficulty Integrating Signals for Quantification Overlapping peaks between reactant, product, and internal standard.Choose an internal standard with signals in a clear region of the spectrum. Adjust the solvent to try and shift the overlapping peaks.
Poor signal-to-noise ratio for low concentration species.Increase the number of scans acquired. Use a higher-field NMR spectrometer if available.
Complex Spectra Presence of reaction intermediates or byproducts.This is a strength of NMR.[1] Use 2D NMR techniques (like COSY or HSQC) to help assign signals and identify the structures of unknown species.

Experimental Protocols

HPLC-UV Method for Reaction Monitoring

This protocol is a starting point and requires optimization for your specific reaction mixture.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary by diluting it in a suitable solvent (e.g., mobile phase) to a final volume of 1.0 mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm).[10]

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Phosphoric Acid) and Solvent B (Acetonitrile).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[8]

    • Detection: UV at 254 nm (adjust based on the analyte's absorbance maximum).[10]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare standards of the starting material and the purified this compound at known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Calculate the concentration of reactants and products in the reaction sample from the calibration curve.

GC-MS Analysis with Silylation

This method is suitable for identifying and quantifying the product after derivatization.

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot of the reaction mixture and remove the solvent under a stream of nitrogen. Ensure the sample is completely dry.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 50 µL of a solvent like pyridine or acetonitrile.[4]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[4]

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Conditions: Scan range of m/z 40-500. Electron Ionization (EI) at 70 eV.

In-Situ NMR for Reaction Kinetics

This non-invasive technique allows for monitoring the reaction as it happens.[2]

  • Sample Preparation:

    • In a standard 5 mm NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with your reaction conditions.

    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.

    • Acquire a baseline ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding the final reagent to the NMR tube, mix quickly, and place it in the spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[2]

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration if quantification is desired.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Identify the characteristic peaks for the starting material and the this compound product. The carboxylic acid proton is expected near 12 ppm, while protons on the dihydrofuran ring will be in the olefinic and aliphatic regions.[12]

    • Integrate a well-resolved peak for the product and a peak for the starting material relative to the internal standard at each time point.

    • Plot the change in concentration or relative integral over time to determine the reaction kinetics.

Data Summary Tables

Table 1: Comparison of Primary Analytical Methods

FeatureHPLCGC-MSNMR
Sample State LiquidGas (requires volatile sample)Liquid (solution)
Derivatization Optional, for sensitivityUsually requiredNot required
Primary Use Quantification, PurityIdentification, QuantificationStructural Elucidation, Kinetics
Strengths Robust, widely available, high precisionHigh sensitivity, excellent for identificationNon-destructive, provides structural info, real-time monitoring
Limitations May require chromophoreCan cause thermal degradationLower sensitivity, higher equipment cost

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Relevant Moieties

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)165 - 185[12]
Olefinic C=C-H (in ring)4.5 - 6.5100 - 150[12]
Aliphatic C-H (adjacent to O)3.5 - 4.560 - 80[12]
Aliphatic C-H (not near heteroatom)1.5 - 2.520 - 40[12]

Troubleshooting and Sample Preparation Workflows

HPLCTroubleshooting Start Problem: Peak Tailing in HPLC CheckMobilePhase Is mobile phase pH controlled? (e.g., contains acid) Start->CheckMobilePhase AddAcid Action: Add 0.1% H₃PO₄ or TFA to mobile phase CheckMobilePhase->AddAcid No CheckConcentration Is sample too concentrated? CheckMobilePhase->CheckConcentration Yes AddAcid->CheckConcentration DiluteSample Action: Dilute sample 10-fold and re-inject CheckConcentration->DiluteSample Yes CheckColumn Is the column old or contaminated? CheckConcentration->CheckColumn No DiluteSample->CheckColumn FlushColumn Action: Flush column or replace with a new one CheckColumn->FlushColumn Yes Resolved Problem Resolved CheckColumn->Resolved No FlushColumn->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

GCSamplePrep Start Start: Prepare Reaction Aliquot for GC-MS TakeAliquot 1. Take 50-100 µL reaction aliquot Start->TakeAliquot DrySample 2. Evaporate solvent completely (e.g., under N₂ stream) TakeAliquot->DrySample CheckMoisture Is sample completely dry? DrySample->CheckMoisture Redry Action: Continue drying CheckMoisture->Redry No AddReagent 3. Add derivatization agent (e.g., BSTFA) and solvent CheckMoisture->AddReagent Yes Redry->DrySample HeatReaction 4. Heat vial at 60-70 °C for 30 min AddReagent->HeatReaction Inject 5. Cool and inject into GC-MS HeatReaction->Inject

Caption: Sample preparation workflow for GC-MS analysis.

References

Validation & Comparative

Spectroscopic Validation of 4,5-Dihydrofuran-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4,5-Dihydrofuran-3-carboxylic acid's molecular structure, validated through a multi-faceted spectroscopic approach. By comparing its spectral data with that of its aromatic analog, Furan-3-carboxylic acid, and its saturated counterpart, Tetrahydrofuran-3-carboxylic acid, this document offers clear, evidence-based confirmation of its unique structural features. All quantitative data is presented in comparative tables, and detailed experimental protocols are provided for reproducibility.

Introduction to Spectroscopic Validation

The precise structural elucidation of a molecule is fundamental in chemical research and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools that probe a molecule's chemical bonds, atomic nuclei, and overall molecular mass, respectively. Each technique provides a unique piece of the structural puzzle. For this compound, a molecule with a specific degree of unsaturation and defined functional groups, a combined spectroscopic analysis is essential for unambiguous structure confirmation.

This guide focuses on differentiating this compound from two structurally similar alternatives:

  • Furan-3-carboxylic acid: The aromatic analog, which lacks the sp³-hybridized carbons in the furan ring.

  • Tetrahydrofuran-3-carboxylic acid: The fully saturated analog, which lacks the double bond present in the dihydrofuran ring.

The following diagram illustrates the logical workflow employed for this structural validation.

G cluster_0 Phase 1: Sample Analysis cluster_1 Phase 2: Data Interpretation & Comparison cluster_2 Phase 3: Structure Confirmation Compound Test Compound (this compound) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Analyze IR: - O-H stretch (broad) - C=O stretch (~1700 cm⁻¹) - C=C stretch (~1650 cm⁻¹) - C-O stretches IR->IR_Data NMR_Data Analyze NMR: - Aliphatic protons (C4, C5) - Olefinic proton (C2) - Carboxyl proton - Correlate ¹H and ¹³C signals NMR->NMR_Data MS_Data Analyze MS: - Molecular Ion Peak (M⁺) - Key Fragmentation (loss of -COOH, H₂O) MS->MS_Data Comparison Compare with Alternatives: - Furan-3-carboxylic acid - Tetrahydrofuran-3-carboxylic acid IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Validation Validated Structure of This compound Comparison->Validation

Caption: Workflow for Spectroscopic Structure Validation.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic features of this compound and its selected alternatives. These values are based on established principles of spectroscopy and data from spectral databases.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Functional GroupVibrationThis compound (Expected)Furan-3-carboxylic acid (Reference)Tetrahydrofuran-3-carboxylic acid (Reference)
Carboxylic AcidO-H stretch2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)
CarbonylC=O stretch~1700-1725 cm⁻¹~1680-1700 cm⁻¹ (conjugated)~1700-1725 cm⁻¹
AlkeneC=C stretch~1650 cm⁻¹~1620 cm⁻¹ (aromatic)Absent
EtherC-O stretch~1250 cm⁻¹ (vinyl ether), ~1070 cm⁻¹ (alkyl ether)~1280 cm⁻¹ (aryl ether)~1100 cm⁻¹ (alkyl ether)

Table 2: ¹H NMR Spectroscopy Data Comparison (Approx. Chemical Shifts, δ)

Proton EnvironmentThis compound (Expected)Furan-3-carboxylic acid (Reference)Tetrahydrofuran-3-carboxylic acid (Reference)
-COOH~10-13 ppm (singlet, broad)~12-13 ppm (singlet, broad)~10-12 ppm (singlet, broad)
H2 (Olefinic)~7.5 ppm (singlet or fine triplet)~8.0 ppm (multiplet)Absent
H4 (Aliphatic, -CH₂-)~2.9 ppm (triplet)Absent~2.2 ppm (multiplet)
H5 (Aliphatic, -O-CH₂-)~4.4 ppm (triplet)Absent~3.8-4.0 ppm (multiplet)
Other Ring ProtonsAbsent~6.7 ppm & ~7.5 ppm (multiplets)~2.0 & ~3.7 ppm (multiplets)

Table 3: ¹³C NMR Spectroscopy Data Comparison (Approx. Chemical Shifts, δ)

Carbon EnvironmentThis compound (Expected)Furan-3-carboxylic acid (Reference)Tetrahydrofuran-3-carboxylic acid (Reference)
-C OOH~165-170 ppm~162 ppm~175 ppm
C 2 (Olefinic)~145 ppm~144 ppmAbsent
C 3 (Olefinic)~115 ppm~120 ppm~45 ppm (Aliphatic)
C 4 (Aliphatic)~30 ppmAbsent~28 ppm
C 5 (Aliphatic, -O-C H₂-)~70 ppmAbsent~68 ppm
Other Ring CarbonsAbsent~110 ppm & ~148 ppm~25 ppm & ~67 ppm

Table 4: Mass Spectrometry (MS) Data Comparison

ParameterThis compound (Expected)Furan-3-carboxylic acid (Reference)Tetrahydrofuran-3-carboxylic acid (Reference)
Molecular FormulaC₅H₆O₃C₅H₄O₃C₅H₈O₃
Molecular Weight114.10 g/mol 112.08 g/mol 116.12 g/mol
Molecular Ion (M⁺)m/z 114m/z 112m/z 116
Key Fragment (M-COOH)m/z 69m/z 67m/z 71
Key Fragment (M-H₂O)m/z 96m/z 94m/z 98

Analysis and Structural Confirmation

  • IR Spectroscopy: The presence of a very broad O-H stretch and a strong C=O stretch confirms the carboxylic acid group in all three compounds. However, the key differentiator for this compound is the additional C=C stretch at ~1650 cm⁻¹, which is absent in the saturated analog and shifted in the aromatic analog. The dual nature of the C-O ether stretches (vinyl and alkyl) is also characteristic.

  • ¹H NMR Spectroscopy: The spectrum of this compound is unique. It shows two distinct aliphatic signals (triplets around 2.9 and 4.4 ppm) corresponding to the protons at the C4 and C5 positions, respectively. This pattern confirms the "dihydro" nature of the ring. The olefinic proton at C2 (~7.5 ppm) confirms the position of the double bond. This combination is absent in furan-3-carboxylic acid (which only has aromatic protons) and tetrahydrofuran-3-carboxylic acid (which only has aliphatic protons).

  • ¹³C NMR Spectroscopy: The ¹³C spectrum provides definitive proof. It shows two sp²-hybridized (olefinic) carbons and two sp³-hybridized (aliphatic) carbons in the ring, in addition to the carboxyl carbon. Furan-3-carboxylic acid has four sp² ring carbons, while tetrahydrofuran-3-carboxylic acid has four sp³ ring carbons. This precise count of carbon types confirms the 4,5-dihydrofuran structure.

  • Mass Spectrometry: The molecular ion peak at m/z 114 confirms the molecular formula C₅H₆O₃.[1] The fragmentation pattern provides further clues. A characteristic loss of the carboxyl group (-COOH, 45 Da) leads to a fragment at m/z 69. This fragment is specific to the mass of the dihydrofuranyl ring cation.

The diagram below visualizes the expected primary fragmentation pathway for this compound.

G Mol [C₅H₆O₃]⁺˙ This compound m/z = 114 (Molecular Ion) Frag1 [C₄H₅O]⁺ Dihydrofuranyl cation m/z = 69 Mol->Frag1 Loss1 Frag2 [C₅H₄O₂]⁺˙ m/z = 96 Mol->Frag2 Loss2 Loss1 - COOH (Loss of Carboxyl Radical) Loss2 - H₂O (Loss of Water)

Caption: Key Mass Spectrometry Fragmentation Pathways.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

A. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]

  • Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. Gentle warming can be used if necessary.

  • Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

  • Spectrum Recording: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3] Perform a background scan with a clean, empty plate prior to the sample scan.

  • Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is critical to avoid obscuring sample signals.[5]

  • Transfer: If the sample dissolves completely, transfer the solution to a standard 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Standard Addition (Optional): For precise chemical shift calibration, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and can then be shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID) data.

  • Data Processing: Perform a Fourier Transform on the FID to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum as needed.

C. Mass Spectrometry (MS) Protocol (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).[6]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[6]

  • Spectrum Generation: The instrument's software plots the relative ion abundance against the m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[6]

Conclusion

The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous validation of the structure of this compound. Each technique offers critical data points that, when compared against its aromatic and saturated analogs, definitively confirm the presence and specific arrangement of its carboxylic acid, ether, and alkene functional groups within a five-membered dihydrofuran ring. This systematic and comparative approach is a cornerstone of modern chemical analysis and is indispensable for ensuring compound identity and purity in research and development.

References

A Comparative Analysis of Dihydrofuran Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a molecule is paramount. This guide provides a comparative analysis of dihydrofuran carboxylic acid isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is presented to facilitate objective comparison and is supported by available experimental data and established synthetic protocols.

The isomers of dihydrofuran carboxylic acid, including 2,3-dihydrofuran-2-carboxylic acid, 2,3-dihydrofuran-3-carboxylic acid, 2,5-dihydrofuran-2-carboxylic acid, and 2,5-dihydrofuran-3-carboxylic acid, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural variations, arising from the position of the double bond and the carboxylic acid group on the dihydrofuran ring, lead to distinct physicochemical and biological profiles.

Physicochemical Properties: A Comparative Overview

The positioning of the carboxylic acid group and the double bond within the dihydrofuran ring significantly influences the isomers' electronic distribution, and consequently, their physical and chemical characteristics. While comprehensive experimental data for all isomers is not uniformly available, we can compile known values and predict trends based on structural analysis.

Property2,3-Dihydrofuran-2-carboxylic acid2,3-Dihydrofuran-3-carboxylic acid2,5-Dihydrofuran-2-carboxylic acid2,5-Dihydrofuran-3-carboxylic acidTetrahydrofuran-2-carboxylic acid (for comparison)
Molecular Formula C₅H₆O₃C₅H₆O₃C₅H₆O₃[1]C₅H₆O₃C₅H₈O₃
Molecular Weight 114.10114.10114.1 g/mol [1]114.10116.12
Melting Point (°C) Data not availableData not available50 - 55Data not available21
Boiling Point (°C) Data not availableData not available256.7 (Predicted)Data not available128-129 (at 13 mmHg)
Density (g/cm³) Data not availableData not available1.337 (Predicted)Data not available1.209 (at 25°C)
pKa Data not availableData not available3.19 (Predicted)Data not available3.60 (Predicted)
Solubility Data not availableData not availableSparingly soluble in chloroform, slightly soluble in DMSO and methanol.Data not availableSoluble in water, chloroform, ethyl acetate.

Table 1: Comparison of Physicochemical Properties of Dihydrofuran Carboxylic Acid Isomers and the Saturated Analog, Tetrahydrofuran-2-carboxylic acid.

Synthesis Strategies: Navigating Isomer-Specific Pathways

The synthesis of dihydrofuran carboxylic acid isomers can be approached through various established organic reactions. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

General Synthetic Approaches

Common methods for the construction of the dihydrofuran ring, which can be adapted for the synthesis of the carboxylic acid derivatives, include:

  • Heck Reaction: The palladium-catalyzed Heck reaction of aryl or vinyl halides with 2,3-dihydrofuran can be a versatile method for introducing substituents that can be later converted to a carboxylic acid group.[2][3] The regioselectivity of the arylation is a key consideration in this approach.[4]

  • Cycloaddition Reactions: [3+2] Cycloaddition reactions, for instance, between vinylcyclopropanes and ketenes catalyzed by palladium(0), offer a pathway to highly substituted tetrahydrofurans, which can potentially be modified to yield the desired dihydrofuran carboxylic acids.[5]

  • Intramolecular Cyclization: Intramolecular silyl nitronate cycloadditions (ISNC) of propargylic nitroethers provide a route to dihydrofuran rings with various substituents.[6]

Experimental Protocol: Representative Synthesis of a Dihydrofuran Derivative via Heck Arylation

The following protocol outlines a general procedure for the Heck arylation of 2,3-dihydrofuran, which serves as a foundational method for synthesizing precursors to dihydrofuran carboxylic acids.[3][4][7]

Materials:

  • 2,3-dihydrofuran

  • Iodobenzene (or other aryl halide)

  • Palladium precursor (e.g., [PdCl(allyl)]₂)

  • Chiral Ionic Liquid (CIL) with L-prolinate or L-lactate anions

  • Solvent (e.g., DMF)

  • Base (e.g., K₃PO₄)

Procedure:

  • To a reaction vessel, add the palladium precursor and the chiral ionic liquid in the chosen solvent.

  • Add 2,3-dihydrofuran, the aryl halide, and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 30 minutes).[4]

  • Monitor the reaction progress using techniques like TLC or GC.

  • Upon completion, cool the reaction mixture and quench with an appropriate reagent.

  • Extract the product with a suitable organic solvent.

  • Purify the product using column chromatography.

Note: This is a generalized protocol. Specific conditions such as catalyst loading, solvent, base, temperature, and reaction time need to be optimized for each specific substrate and desired product.

G Start Reaction Setup Catalyst Add Palladium precursor and Chiral Ionic Liquid Start->Catalyst Reactants Add 2,3-dihydrofuran, aryl halide, base Heating Heat and Stir (e.g., 70°C, 30 min) Reactants->Heating Catalyst->Reactants Monitoring Monitor Reaction (TLC/GC) Heating->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Dihydrofuran Derivative Purification->Product

Figure 1: General workflow for the Heck arylation of 2,3-dihydrofuran.

Biological Activity: An Emerging Area of Investigation

While the biological activities of many furan derivatives are well-documented, specific data on the dihydrofuran carboxylic acid isomers is limited. However, the structural motifs present in these molecules suggest potential for various biological interactions. Carboxylic acids are known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets like enzymes and receptors.[8]

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antibacterial activity, inhibiting the growth of Escherichia coli.[9] Furthermore, some dihydrofuran derivatives have been investigated for their cytotoxic and antibacterial properties.[10] The presence of the carboxylic acid moiety can influence a molecule's pharmacokinetic properties, and isosteres of carboxylic acids are often explored in drug design to modulate acidity, lipophilicity, and metabolic stability.[11]

Future research into the antimicrobial, cytotoxic, and enzyme inhibitory activities of the dihydrofuran carboxylic acid isomers is warranted to fully elucidate their therapeutic potential.

G cluster_synthesis Synthesis cluster_isomers Dihydrofuran Carboxylic Acid Isomers cluster_properties Physicochemical Properties cluster_activity Potential Biological Activity Heck Heck Reaction I1 2,3-dihydrofuran-2-carboxylic acid Heck->I1 I2 2,3-dihydrofuran-3-carboxylic acid Heck->I2 I3 2,5-dihydrofuran-2-carboxylic acid Heck->I3 I4 2,5-dihydrofuran-3-carboxylic acid Heck->I4 Cycloaddition [3+2] Cycloaddition Cycloaddition->I1 Cycloaddition->I2 Cycloaddition->I3 Cycloaddition->I4 ISNC ISNC ISNC->I1 ISNC->I2 ISNC->I3 ISNC->I4 pKa pKa I1->pKa Solubility Solubility I1->Solubility MeltingPoint Melting Point I1->MeltingPoint BoilingPoint Boiling Point I1->BoilingPoint Antimicrobial Antimicrobial I1->Antimicrobial Cytotoxic Cytotoxic I1->Cytotoxic EnzymeInhibition Enzyme Inhibition I1->EnzymeInhibition I2->pKa I2->Solubility I2->MeltingPoint I2->BoilingPoint I2->Antimicrobial I2->Cytotoxic I2->EnzymeInhibition I3->pKa I3->Solubility I3->MeltingPoint I3->BoilingPoint I3->Antimicrobial I3->Cytotoxic I3->EnzymeInhibition I4->pKa I4->Solubility I4->MeltingPoint I4->BoilingPoint I4->Antimicrobial I4->Cytotoxic I4->EnzymeInhibition

Figure 2: Relationship between synthesis, isomers, properties, and activities.

Conclusion

This guide provides a foundational comparison of dihydrofuran carboxylic acid isomers. While there are gaps in the experimental data for some of these compounds, the available information and established synthetic methodologies offer a strong starting point for further research. The distinct properties of each isomer, dictated by its unique structure, underscore the importance of isomer-specific investigation in the pursuit of novel therapeutics and materials. As research in this area progresses, a more complete understanding of the structure-activity relationships of these promising molecules will undoubtedly emerge.

References

A Comparative Guide to the Reactivity of 4,5-Dihydrofuran-3-carboxylic acid and Furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4,5-Dihydrofuran-3-carboxylic acid and furan-3-carboxylic acid. Understanding the distinct reactive profiles of these two heterocyclic compounds is crucial for their application in medicinal chemistry and organic synthesis, where they can serve as versatile scaffolds and intermediates. This document outlines their reactivity in key chemical transformations, supported by established chemical principles and representative experimental protocols.

Introduction

Furan-3-carboxylic acid is an aromatic heterocyclic compound, while this compound is its partially saturated analogue. This fundamental structural difference—the presence of an aromatic ring versus an enol-ether system—profoundly influences their chemical behavior. Furan-3-carboxylic acid's reactivity is dominated by its aromatic character, tempered by the electron-withdrawing nature of the carboxylic acid group. In contrast, this compound behaves primarily as an electron-rich alkene and a carboxylic acid, with the two functionalities influencing each other's reactivity.

At a Glance: Key Reactivity Differences

FeatureFuran-3-carboxylic acidThis compound
Ring System Aromatic FuranNon-aromatic Dihydrofuran (Enol Ether)
Dominant Reactivity Electrophilic Aromatic SubstitutionElectrophilic Addition to the double bond
Reactivity of Ring Deactivated by -COOH groupActivated by the ether oxygen
Cycloaddition Potential Acts as a diene in Diels-Alder reactions (reactivity reduced by -COOH)Can act as a dienophile or participate in other cycloadditions via its double bond.[1]
Carboxylic Acid Reactivity Typical for aromatic carboxylic acidsTypical for aliphatic carboxylic acids

Comparative Reactivity Analysis

Electrophilic Reactions

Furan-3-carboxylic acid undergoes electrophilic aromatic substitution. The furan ring is inherently electron-rich and highly reactive towards electrophiles, significantly more so than benzene.[2] However, the electron-withdrawing carboxylic acid group at the 3-position deactivates the ring, making these reactions less facile than in unsubstituted furan. Electrophilic attack is directed to the positions ortho and para to the activating oxygen atom and meta to the deactivating carboxylic acid group, primarily occurring at the C2 and C5 positions.

This compound , lacking aromaticity, reacts as an electron-rich alkene. The double bond is activated by the adjacent ether oxygen through resonance, making it highly susceptible to electrophilic addition. The regioselectivity of the addition is governed by the formation of the more stable carbocation intermediate, which is typically at the carbon atom beta to the oxygen.

Logical Flow of Reactivity Comparison

G start Start This compound Alcohol (excess) Acid catalyst reflux Reflux 4-6 hours start->reflux workup Workup 1. Remove excess alcohol 2. Dissolve in Ethyl Acetate 3. Wash with NaHCO3 soln. 4. Wash with brine 5. Dry over Na2SO4 reflux->workup purification Purification Distillation or Chromatography workup->purification end End | Ester Product purification->end

References

A Comparative Guide to the Biological Activity of 4,5-Dihydrofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydrofuran-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have been explored for a range of therapeutic applications, demonstrating potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental protocols and visualizations of relevant biological pathways to aid in further drug discovery and development efforts.

Comparative Biological Activity Data

Anticancer Activity

The cytotoxic effects of furan derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

Table 1: Anticancer Activity of Furan Derivatives (Illustrative Data)

Compound ID Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM)
Furan Derivative A MCF-7 (Breast) 4.06 Doxorubicin < 1
Furan Derivative B HeLa (Cervical) 2.96 Doxorubicin < 1
Furan Derivative C A549 (Lung) 15.2 Cisplatin 5.8

| Furan Derivative D | HT-29 (Colon) | 8.7 | 5-Fluorouracil | 4.2 |

Disclaimer: The data presented in this table is for illustrative purposes and is based on studies of various furan derivatives. Specific IC50 values for a comprehensive set of this compound derivatives were not available in the conducted literature search.

Antimicrobial Activity

The antimicrobial potential of furan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Furan Derivatives (Illustrative Data)

Compound ID Staphylococcus aureus (MIC, µg/mL) Escherichia coli (MIC, µg/mL) Candida albicans (MIC, µg/mL) Reference Compound MIC (µg/mL)
Dihydrofuran Derivative 1 2 512 >1024 Ciprofloxacin 0.25 (S. aureus), 0.5 (E. coli)
Dihydrofuran Derivative 2 2 1024 >1024 Fluconazole 0.5 (C. albicans)
Furan Carboxamide 1 150.7 >300 295 Gentamicin 0.5-2

| Furan Carboxamide 2 | 210 | >300 | >300 | Gentamicin | 0.5-2 |

Disclaimer: This table provides illustrative MIC values for various furan and dihydrofuran derivatives to indicate their potential antimicrobial activity.[1][2] A comprehensive dataset for a series of this compound derivatives was not found during the literature review.

Anti-inflammatory Activity

The in vivo anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Table 3: Anti-inflammatory Activity of Furanone Derivatives in Carrageenan-Induced Paw Edema Model (Illustrative Data)

Compound ID Dose (mg/kg) Edema Inhibition (%) at 3h Reference Compound Dose (mg/kg) Edema Inhibition (%) at 3h
Diaryl-furanone 1 100 Potent Indomethacin 10 Significant
Diaryl-furanone 2 100 Potent Ketorolac 10 Significant

| Diayangambin | 40 | Significant Suppression | - | - | - |

Disclaimer: The data presented is based on studies of furanone and furofuran derivatives and is intended to be illustrative.[3][4] Specific in vivo anti-inflammatory data for a series of this compound derivatives was not available in the performed searches.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the biological screening of this compound derivatives.

MTT Assay for Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[5]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7][8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by using a plate reader to measure turbidity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or C57BL/6J mice) to the laboratory conditions for at least one week before the experiment.[9]

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.[10][11]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10][12]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflow Visualizations

Understanding the mechanism of action is crucial in drug development. The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow and key signaling pathways potentially modulated by this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials reaction Cyclization Reaction start->reaction purification Purification & Characterization reaction->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anticancer Anticancer Assays (IC50) purification->anticancer anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory data Data Collection & Analysis antimicrobial->data anticancer->data anti_inflammatory->data sar Structure-Activity Relationship data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological screening of novel compounds.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines Compound 4,5-Dihydrofuran-3-carboxylic acid derivative Compound->IKK_complex inhibits?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory agents.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Compound 4,5-Dihydrofuran-3-carboxylic acid derivative Compound->TAK1 inhibits?

Caption: The MAPK signaling cascade, another key pathway in inflammation.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for development into novel therapeutic agents. While the available literature indicates their potential in anticancer, antimicrobial, and anti-inflammatory applications, there is a clear need for more systematic screening and publication of quantitative biological data for a wider range of these specific derivatives. This would enable more robust structure-activity relationship studies and guide the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to further investigate the therapeutic potential of this important heterocyclic scaffold.

References

Purity Assessment of Synthesized 4,5-Dihydrofuran-3-carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 4,5-Dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block. The performance of HPLC is objectively compared with alternative analytical methods, supported by detailed experimental protocols and representative data.

The reliable determination of purity is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. For a compound like this compound, a robust analytical method must be able to separate the target molecule from potential impurities, including starting materials, by-products, and degradation products. This guide focuses on HPLC as the primary analytical technique and contrasts it with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. The following table summarizes a comparison of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability to Analyte Excellent. Well-suited for polar, non-volatile compounds like carboxylic acids.Possible with derivatization to increase volatility.Excellent for structural confirmation and purity assessment of the bulk material.
Limit of Detection (LOD) Low (typically in the range of 0.01-0.80 mmol/kg for similar organic acids).[1]Very low (ng/g to pg/mL levels), especially with selected ion monitoring.[2]Higher than chromatographic methods; generally requires >1% of the material to be an impurity for detection.
Limit of Quantitation (LOQ) Low (typically in the range of 0.04-2.64 mmol/kg for similar organic acids).[1]Very low, allowing for precise quantification of trace impurities.[3][4]Higher than chromatographic methods.
Specificity High, especially with a diode-array detector (DAD) for peak purity analysis. Can separate isomers.[5]Very high, provides mass spectral data for peak identification. Excellent for separating volatile isomers.[6]High, provides detailed structural information for both the main compound and impurities.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to convert the carboxylic acid to a more volatile ester.Simple dissolution in a deuterated solvent.
Throughput High, with typical run times of 15-30 minutes per sample.[7]Moderate, run times can be longer, and sample preparation can be more time-consuming.Low to moderate, requires longer acquisition times for high sensitivity.

Proposed HPLC Method for Purity Analysis

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is based on established protocols for the separation of polar organic acids and furan derivatives.[7][8]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Rationale for Method Selection: A C18 column is a versatile stationary phase suitable for retaining polar analytes like this compound. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. A DAD allows for the simultaneous monitoring of multiple wavelengths and can be used to assess peak purity, ensuring that the main peak does not co-elute with any impurities.

Potential Impurities and Method Specificity

A plausible synthesis of this compound involves the intramolecular cyclization of a suitable precursor. Potential impurities could include unreacted starting materials, the regioisomer 2,5-Dihydrofuran-3-carboxylic acid, and by-products from side reactions. The proposed HPLC method is expected to have sufficient selectivity to separate these impurities from the main product. The difference in polarity and structure between the desired product and its potential impurities should result in different retention times on the C18 column.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

G Workflow for Purity Confirmation of this compound cluster_synthesis Synthesis & Isolation cluster_hplc Primary Purity Analysis (HPLC) cluster_comparison Comparative & Confirmatory Analysis synthesis Synthesize 4,5-Dihydrofuran- 3-carboxylic acid workup Work-up and Crude Product Isolation synthesis->workup prep_hplc Prepare Sample for HPLC (Dissolution & Filtration) workup->prep_hplc run_gcms GC-MS Analysis (after derivatization) workup->run_gcms run_nmr NMR Spectroscopy (Structural Confirmation) workup->run_nmr run_hplc HPLC Analysis (C18, acidic buffer) prep_hplc->run_hplc process_hplc Data Processing: - Integrate Peaks - Calculate % Purity run_hplc->process_hplc peak_purity Peak Purity Assessment (DAD) process_hplc->peak_purity final_report Final Purity Report peak_purity->final_report run_gcms->final_report run_nmr->final_report

Caption: Workflow for purity analysis of this compound.

Signaling Pathway of Analysis Logic

The decision-making process for selecting and applying analytical techniques for purity confirmation can be visualized as a signaling pathway, where the initial synthesis triggers a cascade of analytical evaluations.

G Decision Pathway for Purity Analysis cluster_screening Initial Screening cluster_evaluation Purity Evaluation cluster_confirmation Structural & Orthogonal Confirmation start Synthesized Product hplc_screen HPLC Screening (Primary Method) start->hplc_screen purity_check Purity > 99%? hplc_screen->purity_check impurity_id Impurity Identification (if needed) purity_check->impurity_id No nmr_confirm NMR for Structure Confirmation purity_check->nmr_confirm Yes further_purification Further Purification impurity_id->further_purification gcms_confirm GC-MS for Volatile Impurities nmr_confirm->gcms_confirm release Product Release nmr_confirm->release gcms_confirm->release further_purification->start Re-analyze

Caption: Decision pathway for analytical method selection and product release.

References

"spectroscopic comparison between 4,5-Dihydrofuran-3-carboxylic acid and its esters"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 4,5-Dihydrofuran-3-carboxylic acid and its corresponding esters, primarily focusing on methyl and ethyl esters. The differentiation between the carboxylic acid and its ester derivatives is crucial for characterization, reaction monitoring, and quality control in synthetic chemistry and drug development. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational dataset for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its methyl and ethyl esters. These values are compiled from typical spectroscopic data for these classes of compounds and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectral Data (ppm)

Proton AssignmentThis compoundMethyl 4,5-Dihydrofuran-3-carboxylateEthyl 4,5-Dihydrofuran-3-carboxylate
H2 (vinylic) ~7.5 - 7.7 (s)~7.4 - 7.6 (s)~7.4 - 7.6 (s)
H4 (allylic) ~2.8 - 3.0 (t)~2.7 - 2.9 (t)~2.7 - 2.9 (t)
H5 (homoallylic) ~4.4 - 4.6 (t)~4.3 - 4.5 (t)~4.3 - 4.5 (t)
-COOH ~10 - 13 (br s)--
-OCH₃ -~3.7 - 3.9 (s)-
-OCH₂CH₃ --~4.1 - 4.3 (q)
-OCH₂CH₃ --~1.2 - 1.4 (t)

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon AssignmentThis compoundMethyl 4,5-Dihydrofuran-3-carboxylateEthyl 4,5-Dihydrofuran-3-carboxylate
C=O (carbonyl) ~165 - 175~160 - 170~160 - 170
C3 (vinylic) ~130 - 140~130 - 140~130 - 140
C2 (vinylic) ~145 - 155~145 - 155~145 - 155
C4 (allylic) ~25 - 35~25 - 35~25 - 35
C5 (homoallylic) ~70 - 80~70 - 80~70 - 80
-OCH₃ -~50 - 55-
-OCH₂CH₃ --~60 - 65
-OCH₂CH₃ --~14 - 16

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Functional GroupThis compoundMethyl/Ethyl 4,5-Dihydrofuran-3-carboxylate
O-H stretch (acid) 3300 - 2500 (broad)Absent
C-H stretch (sp²) ~3100~3100
C-H stretch (sp³) ~2900 - 3000~2900 - 3000
C=O stretch (carbonyl) 1760 - 1690 (strong)1750 - 1735 (strong)
C=C stretch ~1650~1650
C-O stretch (acid/ester) 1320 - 1210 (strong)1300 - 1000 (strong, multiple bands)
O-H bend (acid) 1440 - 1395 and 950 - 910Absent

Table 4: Mass Spectrometry (MS) Data (m/z)

IonThis compoundMethyl 4,5-Dihydrofuran-3-carboxylateEthyl 4,5-Dihydrofuran-3-carboxylate
[M]⁺ 114.03128.05142.06
[M-H]⁻ 113.02--
[M+H]⁺ 115.04129.06143.07
[M-OH]⁺ 97.03--
[M-COOH]⁺ 69.03--
[M-OCH₃]⁺ -97.03-
[M-OC₂H₅]⁺ --97.03
[M-COOCH₃]⁺ -69.03-
[M-COOC₂H₅]⁺ --69.03

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a thin film was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR was used for direct analysis of solid or liquid samples.

  • Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) was typically used for volatile compounds, while Electrospray Ionization (ESI) was employed for less volatile or thermally labile compounds. High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were analyzed to confirm the molecular weight and elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of this compound and its esters.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_identification Compound Identification Sample Unknown Compound (Acid or Ester) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Broad O-H stretch (3300-2500 cm⁻¹)? IR->IR_data NMR_data Signal at ~10-13 ppm (¹H NMR)? NMR->NMR_data MS_data Molecular Ion Peak (m/z) MS->MS_data Acid This compound IR_data->Acid Yes Ester This compound Ester IR_data->Ester No NMR_data->Acid Yes NMR_data->Ester No MS_data->Acid m/z = 114 MS_data->Ester m/z = 128 (Methyl) m/z = 142 (Ethyl)

Caption: Workflow for spectroscopic identification.

This guide serves as a valuable resource for the spectroscopic identification and differentiation of this compound and its common esters. The provided data and protocols can aid in the rapid and accurate characterization of these compounds in a research and development setting.

A Comparative Guide to the In Vitro Performance of Novel 4,5-Dihydrofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its utility in the synthesis of novel therapeutic agents.[1] Derivatives of 4,5-Dihydrofuran-3-carboxylic acid, in particular, are being actively investigated for a range of pharmacological activities, most notably as potential anticancer agents.[2][3][4] This guide provides an objective comparison of the in vitro performance of these novel compounds against established alternatives, supported by experimental data and detailed protocols.

I. Comparative Cytotoxicity Analysis

A primary indicator of potential anticancer activity is a compound's ability to selectively induce cell death in cancer cells while sparing normal cells. The cytotoxic effects of novel furan-based derivatives have been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[5]

Comparative Cytotoxicity Data (IC50 in µM)

The following table summarizes the cytotoxic activity of various furan derivatives against different cell lines. Staurosporine and Sorafenib are included as established reference compounds. A lower IC50 value indicates higher potency. The Selectivity Index (SI), calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line), indicates the compound's selectivity for cancer cells; a higher SI is desirable.[2][5]

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)HepG2 (Liver)MCF-10A (Normal Breast)Selectivity Index (SI) for MCF-7Reference
Compound 4 4.06---29.767.33[2]
Compound 7 2.96---22.117.47[2]
Compound 7b -6.668.517.28--[6]
Compound 4c ---13.1--[6]
Compound 7c ---11.2--[6]
Staurosporine (STU) ~1.0 (Implied)-----[2]
Sorafenib -6.608.785.09--[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[2][5]

  • Cell Seeding: Plate cells (e.g., MCF-7 or MCF-10A) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2][5]

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives. Incubate for another 24 to 48 hours.[2][7]

  • MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2][5] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: Cytotoxicity Assay Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add novel compounds at various concentrations B->C Start Treatment D Incubate for 24-48h C->D E Add MTT solution D->E Assess Viability F Incubate for 4h (Formazan formation) E->F G Add DMSO to dissolve formazan F->G H Measure absorbance with plate reader G->H Quantify Result I Calculate cell viability and determine IC50 H->I

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

II. Enzyme Inhibition Performance

Many therapeutic agents function by inhibiting specific enzymes involved in disease progression. For furan derivatives, a significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth.[6] Dihydrofolate reductase (DHFR) is another critical enzyme target in cancer therapy.

Comparative VEGFR-2 Inhibition Data (IC50 in nM)

This table compares the VEGFR-2 inhibitory activity of novel furan derivatives against the established inhibitor, Sorafenib. A lower IC50 value signifies more potent inhibition.

CompoundVEGFR-2 IC50 (nM)Reference
Compound 4c 57.1[6]
Compound 7b 42.5[6]
Compound 7c 52.5[6]
Sorafenib 41.1[6]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a standardized procedure for assessing the inhibitory effect of a compound on enzymatic activity.[8]

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microplate well), prepare a reaction mixture containing the buffer, the target enzyme at a fixed concentration, and the inhibitor (the novel compound) at varying concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate. Controls should be included: a negative control (no inhibitor) and a positive control (a known inhibitor).[8]

  • Monitoring Reaction Progress: Monitor the reaction progress over time. This can be done by measuring the decrease in substrate or the increase in product concentration using methods like spectrophotometry, fluorescence, or luminescence.[9][10]

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki) or the IC50 value.[8] Careful controls are necessary to avoid pitfalls like low active enzyme fraction or interference from the test compounds themselves.[8][9]

Diagram: Enzyme Inhibition Mechanism

G E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES I Inhibitor (Furan Derivative) I->EI ES->E k_cat P Product ES->P

Caption: A simplified model of competitive enzyme inhibition by a novel compound.

III. Elucidation of Apoptotic Pathway

Beyond direct cytotoxicity, understanding the mechanism of cell death is crucial. Studies on furan derivatives suggest they can induce apoptosis, or programmed cell death, a desirable outcome for an anticancer agent.[2][11] Specifically, compounds 4 and 7 were found to arrest the cell cycle at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway.[2] This was evidenced by an increase in the levels of p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2.[11]

Diagram: Intrinsic Apoptosis Pathway Induced by Furan Derivatives

G A Novel Furan Derivative B Cellular Stress A->B C p53 Activation B->C D Bax Upregulation (Pro-apoptotic) C->D E Bcl-2 Downregulation (Anti-apoptotic) C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F Inhibits G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis (Cell Death) H->I

Caption: The intrinsic apoptosis pathway initiated by furan derivatives.

Conclusion

The in vitro data presented demonstrates that novel compounds derived from this compound are a promising class of therapeutic agents. Several derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some showing favorable selectivity compared to normal cells.[2][5] Furthermore, their ability to inhibit key enzymes like VEGFR-2 at nanomolar concentrations, comparable to established drugs like Sorafenib, highlights their potential in targeted cancer therapy.[6] The elucidation of their mechanism of action, involving the induction of apoptosis via the intrinsic mitochondrial pathway, provides a strong rationale for their further development as novel anticancer drugs.[2][11] Future structure-activity relationship studies are warranted to optimize the potency and selectivity of this promising chemical scaffold.

References

"benchmarking the synthesis of 4,5-Dihydrofuran-3-carboxylic acid against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for obtaining 4,5-dihydrofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The analysis focuses on two primary routes: the hydrolysis of a nitrile intermediate and the saponification of a corresponding ester, with a discussion of the upstream synthesis of these precursors.

At a Glance: Synthetic Route Comparison

ParameterRoute A: Nitrile HydrolysisRoute B: Ester Saponification
Precursor 4,5-Dihydrofuran-3-carbonitrileEthyl 4,5-dihydrofuran-3-carboxylate
Key Transformation Hydrolysis of a nitrileSaponification of an ester
Precursor Synthesis Three-component condensationDieckmann Condensation
Overall Yield GoodModerate to Good
Key Advantages High efficiency and diastereoselectivity in precursor synthesis.Established and reliable cyclization and saponification methods.
Key Challenges Potentially harsh conditions for nitrile hydrolysis.Finding a specific, high-yielding Dieckmann condensation for the precursor.

Route A: Synthesis via Nitrile Hydrolysis

This pathway involves the initial synthesis of a 4,5-dihydrofuran-3-carbonitrile intermediate, followed by its hydrolysis to the target carboxylic acid. A highly efficient method for the synthesis of the nitrile precursor has been reported through a three-component reaction.

Workflow for Route A

Route_A_Workflow cluster_precursor Precursor Synthesis cluster_hydrolysis Hydrolysis beta-Ketonitrile beta-Ketonitrile Three_Component_Reaction Three-Component Condensation beta-Ketonitrile->Three_Component_Reaction Aldehyde Aldehyde Aldehyde->Three_Component_Reaction Pyridinium Ylide Pyridinium Ylide Pyridinium Ylide->Three_Component_Reaction Nitrile_Intermediate 4,5-Dihydrofuran-3-carbonitrile Three_Component_Reaction->Nitrile_Intermediate Good Yields Hydrolysis Acid or Base Hydrolysis Nitrile_Intermediate->Hydrolysis Target_Molecule_A This compound Hydrolysis->Target_Molecule_A Route_B_Workflow cluster_precursor_B Precursor Synthesis cluster_saponification Saponification Diester Ether-containing Diester Dieckmann_Condensation Dieckmann Condensation Diester->Dieckmann_Condensation Ester_Intermediate Ethyl 4,5-dihydrofuran-3-carboxylate Dieckmann_Condensation->Ester_Intermediate Saponification Base-mediated Saponification Ester_Intermediate->Saponification Target_Molecule_B This compound Saponification->Target_Molecule_B

A Comparative Guide to the Physicochemical Properties of Carboxylic Acid Isosteres

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the carboxylic acid moiety is a ubiquitous functional group, critical for target binding and imparting desirable pharmacokinetic properties. However, its inherent characteristics, such as potential metabolic instability and high polarity, can present significant challenges. Bioisosteric replacement of the carboxylic acid group with a surrogate that mimics its essential features while modulating physicochemical properties is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of common carboxylic acid isosteres, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.

Data Presentation: A Side-by-Side Comparison

To facilitate a direct comparison, the following table summarizes key physicochemical properties of a parent carboxylic acid (3-phenylpropanoic acid) and its common isosteres, all based on the same chemical scaffold for consistency.[1][2]

Functional GroupStructurepKalogD at pH 7.4Hydrogen Bond DonorsHydrogen Bond AcceptorsMetabolic Stability (Qualitative)
Carboxylic Acid 3-phenylpropanoic acid4.76-1.6512Moderate to Low
Tetrazole 5-(2-phenylethyl)-1H-tetrazole5.09-0.2514High
Acylsulfonamide N-(benzylsulfonyl)propanamide4.49-0.0914Moderate to High
Hydroxamic Acid 3-phenyl-N-hydroxypropanamide8.180.7122Low
Squaric Acid Derivative 3-(2-phenylethylamino)-4-hydroxycyclobut-3-ene-1,2-dione2.51-1.6924Moderate

Key Physicochemical Properties Explained

pKa: The acidity of the isostere is a critical parameter that dictates its ionization state at physiological pH (typically 7.4). A lower pKa indicates a stronger acid. Isosteres like acylsulfonamides and squaric acid derivatives can exhibit pKa values similar to or lower than carboxylic acids, ensuring they are predominantly ionized.[1] Tetrazoles have a pKa value that is very similar to that of carboxylic acids.[3] In contrast, hydroxamic acids are significantly less acidic.[1]

logD at pH 7.4: This value represents the lipophilicity of a compound at physiological pH and is a key determinant of its membrane permeability and absorption. It accounts for the partitioning of both the ionized and unionized forms of the molecule. The replacement of a carboxylic acid with an isostere can lead to considerable variation in lipophilicity.[1] For instance, in the provided dataset, the tetrazole and acylsulfonamide isosteres are more lipophilic than the parent carboxylic acid at pH 7.4.

Hydrogen Bonding: The ability of a functional group to act as a hydrogen bond donor or acceptor is crucial for molecular recognition and binding to biological targets. Carboxylic acids can accept two hydrogen bonds and donate one. Many isosteres are designed to replicate this interaction pattern. Tetrazoles, for example, are effective hydrogen bond acceptors.[3][4] Acylsulfonamides also present multiple hydrogen bond acceptor sites.[5][6] Squaric acid and its anions are potent hydrogen bond donors and acceptors.[7][8]

Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes such as glucuronidation, which can lead to the formation of reactive metabolites and rapid clearance from the body.[9][10][11] Isosteric replacement is a common strategy to mitigate these metabolic liabilities.[12][13] Tetrazoles, for instance, are generally considered to be metabolically robust.[4]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method involves the titration of the compound of interest with a strong acid or base and monitoring the pH change.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Titration vessel

  • Stir plate and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • The compound to be analyzed (typically 1-5 mg)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though this may affect the pKa value. The final concentration should be in the range of 1-10 mM.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Titration:

    • For an acidic compound, titrate with standardized NaOH.

    • For a basic compound, titrate with standardized HCl.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

Determination of logP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • The compound to be analyzed

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel or vial.

    • Add a known volume of the other phase. The ratio of the volumes of the two phases is important and should be recorded.

    • Securely cap the vessel and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualization

G Carboxylic Acid Isostere Mimicry CA Carboxylic Acid (R-COOH) pKa Acidity (pKa) CA->pKa Exhibits HBD H-Bond Donor CA->HBD Acts as HBA H-Bond Acceptor CA->HBA Acts as Tetrazole Tetrazole Tetrazole->pKa Mimics Tetrazole->HBD Mimics Tetrazole->HBA Mimics Acylsulfonamide Acylsulfonamide Acylsulfonamide->pKa Mimics Acylsulfonamide->HBD Mimics Acylsulfonamide->HBA Mimics HydroxamicAcid Hydroxamic Acid HydroxamicAcid->pKa Modulates HydroxamicAcid->HBD Mimics HydroxamicAcid->HBA Mimics SquaricAcid Squaric Acid SquaricAcid->pKa Mimics SquaricAcid->HBD Mimics SquaricAcid->HBA Mimics

Caption: Isosteric mimicry of carboxylic acid properties.

References

Safety Operating Guide

Safe Disposal of 4,5-Dihydrofuran-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4,5-Dihydrofuran-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Hazard Summary

This compound is classified as a hazardous substance. Key hazard information is summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.
Acute toxicity (Oral)Category 4H302: Harmful if swallowed.
Serious eye irritationCategory 2AH319: Causes serious eye irritation.
CarcinogenicityCategory 2H351: Suspected of causing cancer.
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation.
Specific target organ toxicity - single exposureCategory 3H336: May cause drowsiness or dizziness.
Other hazards-May form explosive peroxides.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular municipal trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant, health hazard).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially violent reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Containerization:

    • Use a container that is compatible with carboxylic acids and flammable liquids. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.

    • Keep the container closed when not in use.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, and open flames.

    • Store away from incompatible materials.

  • Spill Cleanup:

    • In the event of a small spill, carefully sweep or scoop up the material and place it in the labeled hazardous waste container.

    • Avoid generating dust or vapors.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Professional Disposal:

    • The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

    • The recommended disposal method is incineration in an approved waste disposal plant.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregate Segregate from Incompatible Materials waste_container->segregate transfer Carefully Transfer Waste to Container segregate->transfer seal Securely Seal the Container transfer->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Professional Disposal by Licensed Contractor ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Dihydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,5-Dihydrofuran-3-carboxylic acid (CAS No. 98021-62-6). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Prevents contact with the eyes, which can cause serious irritation[1][2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes are required.Protects against skin irritation[1][2]. Gloves should be inspected before use and changed immediately if contaminated[3][4].
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient or when handling powders that may become airborne, a NIOSH-approved respirator is required.Minimizes the risk of respiratory tract irritation from inhaling dust or vapors[1][2][3].

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure the fume hood is functioning correctly before starting work.

    • Assemble all necessary equipment (e.g., spatulas, glassware, waste containers) beforehand.

    • Ensure an emergency eyewash station and safety shower are readily accessible[5].

  • Handling the Chemical:

    • Don all required PPE as specified in the table above.

    • Handle the substance carefully to avoid generating dust.

    • Avoid direct contact with the skin and eyes[5].

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled[2][6].

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Post-Handling:

    • Decontaminate the work surface and any used equipment.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Dispose of all contaminated disposable materials as hazardous waste.

Spill and Disposal Plan:

  • Spill Cleanup:

    • For small spills, carefully sweep or scoop up the material and place it into a dedicated, labeled hazardous waste container[5]. Avoid generating dust[5].

    • Ensure proper PPE is worn during cleanup.

  • Waste Disposal:

    • All waste materials contaminated with this compound must be treated as hazardous chemical waste[5].

    • Collect solid waste in a clearly labeled, sealable container[3][5]. The label should include the full chemical name and associated hazards[5].

    • Do not dispose of this compound down the drain or in regular trash[4][5].

    • Arrange for disposal through a licensed hazardous waste disposal company in accordance with all federal, state, and local environmental regulations[2][4][5].

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness A Verify Fume Hood Operation B Gather All Materials & Waste Containers A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Handle Chemical Inside Fume Hood C->D Proceed to Handling E Avoid Dust Generation D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Segregate Contaminated Waste G->H I Store Waste in Labeled Container H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K End of Process L Eyewash & Safety Shower Accessible M Spill Kit Ready

Caption: Workflow for the safe handling of this compound.

References

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